Thioridazine undergoes complex hepatic metabolism, primarily through sulfoxidation and N-demethylation, catalyzed by specific CYP450 isoforms [1] [2] [3].
Figure 1: The core metabolic pathways of this compound and the primary CYP450 enzymes responsible for each transformation.
The table below summarizes critical quantitative data for this compound and its major metabolites.
| Parameter | Value for this compound | Metabolite-Specific Data | Notes & Clinical Significance |
|---|---|---|---|
| Elimination Half-Life | 21–24 hours [5]; Biphasic: 5 hrs (early), 26 hrs (late) [6] | Mesoridazine and Sulforidazine are active [4] | The biphasic half-life suggests complex distribution and elimination. Active metabolites prolong pharmacologic action. |
| Protein Binding | Extensive (>99%) [7] | Information limited | High protein binding (99.5%) leads to a very low free fraction; drug interactions can displace bound drug [7]. |
| Bioavailability | Incomplete [5] | Not fully characterized | Subject to significant first-pass metabolism [2]. |
| Key PK/PD Target (for antimicrobial effect) | N/A | N/A | fAUC/MIC = 50.53 for maximal kill of M. tuberculosis in a pre-clinical HFS model [7]. |
| Metabolite Potency | N/A | Mesoridazine and Sulforidazine are more potent than this compound at D2 receptor [4] [3] | Contributes to overall efficacy and toxicity. The sulforidazine/mesoridazine ratio may be a specific marker for CYP2D6 activity [1]. |
This protocol identifies the specific P450 enzymes involved in each metabolic pathway.
This system models the dynamic relationship between drug exposure and bacterial kill rates over time.
The pharmacokinetic profile of this compound has major implications for its clinical use and development.
Thioridazine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 [1] [2]. The primary metabolic pathway involves oxidation, leading to the sequential formation of its active metabolites.
Figure 1: Primary metabolic pathway of this compound via CYP2D6.
Mesoridazine and sulforidazine demonstrate significantly greater potency than the parent compound at key central nervous system receptors.
Table 1: Receptor Binding Affinity (Ki in nM) of this compound and its Metabolites [2]
| Biologic Protein | This compound (Ki nM) | Mesoridazine (Ki nM) | Sulforidazine (Ki nM) | Primary Functional Role |
|---|---|---|---|---|
| D2 Receptor | 0.4 | 4.3 | 0.25 | Antipsychotic efficacy, EPS liability |
| 5-HT2A Receptor | 27.67 | 4.76 (HB) | No Data | Potential modulation of EPS & efficacy |
| M1 Receptor | 12.8 | 10 | No Data | Anticholinergic side effects |
| α1A Receptor | 3.15 | 2 (HB) | No Data | Orthostatic hypotension |
| H1 Receptor | 16.5 | 1.81 (HB) | No Data | Sedation |
| hERG Channel | 191 | No Data | No Data | QTc prolongation, cardiotoxicity |
Note: HB = Human brain receptor. Lower Ki value indicates higher binding affinity.
Table 2: Functional Potency in Experimental Models
| Experimental Measure | This compound | Mesoridazine | Sulforidazine | Reference |
|---|---|---|---|---|
| IC50 for DA Autoreceptor Blockade (vs. apomorphine) | 130 nM | 14.4 nM | 6.1 nM | [3] |
| Anticholinergic Potency (Functional assay) | Inactive | Inactive | Inactive | [5] |
The primary data on these compounds were derived from specific, reproducible experimental models.
1. Electrically Evoked Dopamine Release from Striatal Slices
2. Radioreceptor Assay (RRA) for Clinical Monitoring
Figure 2: Workflow for Radioreceptor Assay (RRA) to measure neuroleptic activity.
Mesoridazine and sulforidazine are not merely metabolites but pivotal contributors to the overall pharmacological profile of this compound therapy. Their enhanced potency at dopamine receptors and unique receptor binding profile underscore the importance of considering active metabolites in drug development and safety profiling.
| Receptor Target | Action of this compound | Primary Clinical/Adverse Effect Correlations |
|---|---|---|
| D2 Dopamine Receptor | Antagonist [1] [2] | Reduction of positive schizophrenia symptoms (e.g., hallucinations, delusions) [2]. |
| Muscarinic M1 Receptor | Antagonist (Anticholinergic activity) [2] [3] | Reduced extrapyramidal symptoms (EPS) [2] [3]. Dry mouth, constipation, blurred vision, urinary retention [2] [3]. | | 5-HT2 Serotonin Receptor | Antagonist [3] | Contribution to antipsychotic efficacy [3]. | | Alpha-1 Adrenergic Receptor | Antagonist [1] [2] | Orthostatic hypotension, sedation [2]. | | H1 Histamine Receptor | Antagonist [2] | Sedation [2]. | | hERG Potassium Channel | Inhibitor [1] [2] | QTc prolongation, risk of cardiac arrhythmias (e.g., Torsades de Pointes) [1] [2]. |
For drug development professionals, understanding the quantitative binding affinities and experimental methodologies is crucial. This compound's action is not limited to a single receptor, and its metabolic products also contribute to its overall pharmacological profile.
While the search results do not provide Ki values for this compound specifically, they confirm its activity across multiple targets [1] [2]. Its major metabolites, mesoridazine (2-sulphoxide) and sulphoridazine (2-sulphone), are known to be more potent than the parent compound at blocking dopaminergic D2 and noradrenergic α1 receptors [4]. The metabolite This compound 5-sulphoxide, while not active at dopamine or norepinephrine receptors, is implicated in the drug's cardiotoxicity [4].
Research into receptor binding, including for drugs like this compound, relies on standardized pharmacological assays. The following workflow outlines the general process for determining a drug's affinity for muscarinic receptor subtypes, based on methodologies described in the search results [5] [6].
Key experimental details include:
[N-methyl-3H]scopolamine chloride ([3H]NMS) is a standard method for quantifying a drug's affinity for muscarinic receptors [5]. The drug competes with the radioactive ligand for binding sites.This compound's clinical use is heavily influenced by its pharmacokinetics and metabolic profile.
A major reason for this compound's decline in use is its concerning safety profile.
Due to these serious risks, this compound's use is now largely restricted to refractory schizophrenia that has not responded to safer, newer antipsychotic agents [2].
This compound is a typical antipsychotic with a complex polypharmacology. The table below summarizes its key molecular targets and the functional consequences of these interactions.
| Molecular Target | Interaction Type | Functional Consequence | Therapeutic/Adverse Implication |
|---|---|---|---|
| Dopamine D2 Receptor | Potent antagonism [1] | Reduces positive symptoms of schizophrenia; can cause extrapyramidal side effects (EPS) [1] | Antipsychotic efficacy [1] [2] |
| Sigma-1 Receptor (S1R) | Antagonist (proposed) [1] [3] | Modulates NMDA, dopamine receptors; impacts synaptic plasticity & neuroprotection; induces autosis (cell death) in cancer [1] | Investigational for cancer [1]; potential neuroprotection [3] |
| Muscarinic Cholinergic Receptors | Potent antagonism [1] | Reduces risk of EPS; causes anticholinergic side effects (e.g., dry mouth, constipation) [1] | Lower incidence of movement disorders [1] [2] |
| Serotonin 5-HT2 Receptors | Potent antagonism [1] | Contributes to sedative properties [1] | Sedation [1] |
| Alpha-1 Adrenergic Receptors | Potent antagonism [1] | Causes orthostatic hypotension [1] [2] | Cardiovascular side effects [1] |
| hERG Potassium Channel | Blockage [2] | Prolongs QTc interval, increasing risk of torsades de pointes and sudden cardiac death [1] [2] | Major safety concern limiting use [1] [2] |
Research into this compound's effects on sigma receptors and synaptic plasticity employs various experimental models. Key findings and the methodologies used to obtain them are detailed below.
| Experimental Focus | Key Finding | Experimental Model & Protocol |
|---|---|---|
| Anti-Cancer Effects via S1R | This compound induces "autosis," a novel cell death mechanism mediated by the Na+/K+ ATPase pump, and inhibits cancer via sigma receptor interactions [1]. | In vitro cancer cell studies. Protocol: Cell viability assessed via MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Cells seeded in 96-well plates, treated with this compound, and absorbance measured to determine viable cell number [4]. |
| Synaptic Plasticity via Arc Protein | Binds directly to the N-lobe of the synaptic protein Arc, a region involved in AMPA receptor trafficking, suggesting a role in modulating synaptic strength and plasticity [1]. | Biochemical and structural biology techniques to characterize direct binding to the Arc protein, suggesting pharmacological manipulation of synaptic function [1]. |
| Inhibition of Breast Cancer Stem Cells (CSCs) | Selectively targets the self-renewal of basal-like breast CSCs at low doses (1-2 µM), an effect not seen in other breast cancer subtypes [5]. | In vitro tumorsphere formation assay. Protocol: Breast cancer cell lines cultured in low-attachment plates with serum-free media conducive for stem cell growth. Treated once with this compound (1-5 µM). Number of tumorspheres (clusters >50 µm) counted after 7 days to quantify self-renewal capacity [5]. |
| S1R Structural Modeling | S1R may exist in "dynamic monomer" (DM) and "anchored monomer" (AM) conformations. Agonists promote deoligomerization (DM state), while antagonists promote oligomeric state (AM state) [3]. | Computational structural modeling based on crystal structures of human S1R. Models analyzed for interaction with ligands and cholesterol, and for conformational changes [3]. |
The experimental workflow for investigating this compound's anti-cancer effects, particularly in combination with carboplatin, involves a multi-step process from in vitro analysis to in vivo validation.
Experimental workflow for evaluating this compound's anti-cancer effects in combination with carboplatin (CBP) [4].
This compound's synergistic effect with carboplatin in triple-negative breast cancer involves the inhibition of a key cell survival pathway and the activation of cellular stress mechanisms.
Proposed signaling pathways for this compound's synergistic anti-cancer effect with carboplatin [4].
Thioridazine was first synthesized in 1958 and became a widely used antipsychotic [1]. Its development was part of the "psychopharmacological revolution" that began with the discovery of chlorpromazine, the first phenothiazine antipsychotic [2] [3]. The phenothiazines were the first class of drugs to demonstrate the feasibility of using pharmacological agents to treat serious mental illnesses, marking the beginning of biological psychiatry [2].
The table below summarizes the key aspects of this compound's clinical profile:
| Aspect | Description |
|---|---|
| Drug Class | First-generation (typical) antipsychotic; Piperidine phenothiazine [4] [5] [1]. |
| Primary Historical Indication | Schizophrenia and other mental/emotional disorders [4] [1]. |
| Key Mechanism of Action | Antagonism of dopamine D2 receptors in the central nervous system [4] [6]. |
| Receptor Binding Profile | Broad antagonism: Dopamine D2 (primary), serotonin 5-HT2, muscarinic cholinergic, α1-adrenergic, and histamine H1 receptors [4] [1]. |
| Notable Characteristics | Lower propensity for extrapyramidal side effects (EPS) but higher risk of anticholinergic effects, sedation, and orthostatic hypotension compared to some other typical antipsychotics [4] [5] [7]. |
The clinical use of this compound has been defined by a trade-off between its neurological safety profile and its unique severe adverse effects.
This compound's clinical effects and side effects are directly explained by its intricate binding affinity to a wide range of neuronal receptors. The following table provides key affinity data (Ki in nM), where a lower number indicates a stronger binding potency [1].
| Receptor | Binding Affinity (Ki, nM) | Clinical Correlation |
|---|---|---|
| Dopamine D2 | 0.4 - 1.5 | Primary target for antipsychotic efficacy [4] [1]. |
| Serotonin 5-HT2A | 27.67 | May contribute to effects on mood and perception; low 5-HT2A/D2 ratio is associated with typical antipsychotic profile [1]. |
| Muscarinic M1 | 12.8 | Underlies low extrapyramidal side effects (EPS) but causes anticholinergic side effects (e.g., dry mouth, constipation) [4] [1]. |
| Alpha-1 Adrenergic | 2.4 - 3.15 | Mediates orthostatic hypotension (a sharp drop in blood pressure upon standing) [4] [1]. |
| Histamine H1 | 16.5 | Responsible for sedative effects [4] [1]. |
| hERG Channel | 191 | Directly linked to QTc prolongation and cardiotoxicity [1]. |
Beyond receptor blockade, this compound exerts complex effects on intracellular signaling, which are areas of active investigation for understanding its full pharmacological impact [6] [8] [9].
This compound's Intracellular Signaling Pathways: This diagram illustrates the two primary downstream signaling cascades activated when this compound blocks the dopamine D2 receptor: the cAMP-PKA pathway and the β-arrestin/AKT/GSK-3 pathway [6] [9].
Due to its serious safety profile, this compound is no longer a first-line treatment for schizophrenia. However, research into its novel mechanisms has opened avenues for potential repurposing [4].
This compound's history serves as a powerful case study in drug development, emphasizing the necessity of comprehensive safety profiling alongside efficacy studies. For researchers today, its value lies not in clinical use but as a chemical and pharmacological tool for discovering new biological mechanisms and therapeutic applications.
Its story underscores a modern research paradigm: a drug withdrawn for safety reasons in its original indication can still offer immense scientific value, driving discoveries in antimicrobial resistance, oncology, and immunology.
Thioridazine is a first-generation typical antipsychotic whose primary mechanism involves antagonism of central dopamine receptors, particularly the D2 subtype [1] [2]. However, its broader receptor profile is key to understanding its effects on neural circuits.
The table below summarizes its key molecular targets and subsequent neural circuit effects:
| Molecular Target | Primary Effect | Impact on Neural Circuits & Physiology |
|---|---|---|
| Dopamine D2 Receptor [1] [2] | Antagonism | Reduces mesolimbic dopamine pathway activity (ameliorates positive psychosis symptoms); can lead to nigrostriatal pathway disruption (EPS) [1]. |
| Muscarinic M1 Receptor [1] | Antagonism | Contributes to anticholinergic effects (e.g., dry mouth, constipation). |
| Alpha-1A Adrenergic Receptor [1] | Antagonism | Causes orthostatic hypotension. |
| Histamine H1 Receptor [1] | Antagonism | Mediates sedative effects. |
| hERG Potassium Channel [1] | Inhibition | Prolongs cardiac action potential, leading to QTc interval prolongation and risk of torsades de pointes. |
| Calcium Channels [2] | Inhibition | May contribute to its cardiac effects and investigated for role in anticancer activity [2]. |
This compound's interaction with these diverse targets results in a complex interplay across neural systems. Its low potency for D2 receptors relative to other typical antipsychotics means a higher dose is needed, leading to more significant off-target binding at muscarinic and adrenergic receptors, which explains its pronounced sedative and hypotensive effects compared to high-potency drugs like haloperidol [1].
Emerging research also implicates modulation of microglial activity in its effects. As the resident immune cells of the CNS, reactive microglia contribute to neuroinflammation in schizophrenia. Antipsychotics, including this compound, may exert part of their therapeutic effect by suppressing this microglial activation, thereby reducing neuroinflammation and its negative impact on neuronal networks [3].
Research into drug repurposing has uncovered that this compound modulates several key intracellular signaling pathways, particularly in cancer cells. The diagram below integrates these pathways into a unified view of its antitumor mechanisms.
This integrated mechanism shows how this compound induces multiple cellular stress signals converging on apoptosis and immunogenic cell death. Key pathway interactions include:
For researchers aiming to validate or explore these mechanisms, the following summaries detail key methodologies from the literature.
This protocol is adapted from studies on colorectal cancer (CRC) cells [4].
| Parameter | Details | | :--- | :--- | | Objective | To assess this compound's ability to induce ER stress, autophagy, and ICD markers in vitro. | | Cell Lines | Human CRC lines (e.g., HT29, HCT116, RKO). | | Treatment | this compound (e.g., 10-40 µM) for 24-48 hours. Control: DMSO vehicle. Positive control for ICD: Oxaliplatin. | | Key Readouts |
This protocol is based on in vivo efficacy studies against Leishmania species [6].
| Parameter | Details | | :--- | :--- | | Objective | To evaluate the efficacy of this compound in a mouse model of cutaneous leishmaniasis. | | Parasites & Host | Female BALB/c mice, infected with stationary-phase Leishmania amazonensis promastigotes in the hind footpad. | | Drug Treatment | this compound dissolved in saline, administered intraperitoneally. Doses ranging from 11-25 mg/kg/day for 4 weeks. Control: Saline. Positive control: Amphotericin B. | | Key Efficacy Metrics |
The experimental workflow for evaluating this compound's activity in disease models is systematic and multi-faceted, as shown below.
The data reveals several promising directions and critical considerations for professionals:
This compound is a phenothiazine derivative that has been used clinically as an antipsychotic agent for decades, but its complex chiral properties have garnered significant research interest beyond its neurological applications. The molecular structure of this compound contains a single chiral center at the piperidine ring, resulting in two distinct enantiomeric forms: the dextrorotatory (+)-form and the levorotatory (-)-form. These enantiomers are typically administered clinically as a racemic mixture (approximately 50:50 ratio of both forms), but evidence suggests they exhibit differential biological activities, pharmacokinetic properties, and toxicity profiles. The stereochemistry of this compound is not merely a chemical curiosity but represents a critical factor influencing its receptor binding affinity, tissue distribution, and therapeutic efficacy across various biological contexts [1] [2].
The significance of this compound's chirality extends to its metabolism, as the enantiomers are processed differently by cytochrome P450 enzymes, particularly CYP2D6, resulting in distinct metabolic profiles. The primary metabolites include mesoridazine and sulforidazine, which themselves possess biological activity and chiral centers. Understanding the stereoselective properties of this compound and its metabolites is essential for drug development, particularly as researchers explore drug repurposing opportunities for this compound in antimicrobial and anticancer applications [2]. This whitepaper provides a comprehensive technical analysis of the biological activities associated with this compound enantiomers, with specific emphasis on quantitative comparisons, molecular mechanisms, and experimental approaches for studying these chiral compounds.
The antibacterial properties of this compound enantiomers have been extensively characterized against a broad spectrum of bacterial pathogens. Studies demonstrate that the levorotatory (–)-enantiomer exhibits superior efficacy compared to both the racemic mixture and the dextrorotatory (+)-form against many bacterial species, particularly Gram-negative organisms like Salmonella enterica serovar Typhimurium. The minimum inhibitory concentration (MIC) values vary substantially across bacterial strains, revealing important patterns about the structure-activity relationship of these chiral compounds [1].
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Enantiomers Against Bacterial Pathogens
| Bacterial Strain | Racemic MIC (µg/mL) | (+)-form MIC (µg/mL) | (-)-form MIC (µg/mL) |
|---|---|---|---|
| S. aureus NCTC 6571 | 25 | 25 | 25 |
| S. aureus NCTC 8530 | 50 | 100 | 50 |
| S. dysenteriae 7 NCTC 519 | 50 | 100 | 50 |
| S. typhi NCTC 59 | 200 | 200 | 100 |
| L. monocytogenes NCTC 7973 | 200 | 200 | 100 |
| E. coli K12 Row | 200 | 200 | 100 |
| S. enterica Typhimurium NCTC 74 | 500 | 500 | 500 |
| K. pneumoniae ATCC 10031 | 2000 | 2000 | 2000 |
| P. aeruginosa ATCC 27853 | >2000 | >2000 | >2000 |
Analysis of the MIC data reveals several important patterns. First, the levorotatory (–)-enantiomer demonstrates equal or superior potency compared to the racemic mixture and dextrorotatory form across most bacterial strains tested. Against S. aureus NCTC 8530 and S. dysenteriae 7 NCTC 519, the (–)-enantiomer exhibits two-fold greater potency (MIC 50 µg/mL) compared to the (+)-form (MIC 100 µg/mL). Second, the differential activity is most pronounced against specific Gram-positive organisms and certain Gram-negative strains, while against other bacteria such as S. enterica Typhimurium NCTC 74, all three forms show equivalent activity (MIC 500 µg/mL) [1].
The superior antibacterial activity of the levorotatory enantiomer extends to in vivo models. In murine infection studies utilizing Salmonella enterica serovar Typhimurium, the (–)-form demonstrated enhanced protective efficacy compared to other forms. The proposed mechanisms for the enantioselective antibacterial activity include:
The stereoselectivity of these mechanisms may relate to differential interactions with bacterial protein targets or variations in accumulation within bacterial cells. The levorotatory enantiomer appears to achieve higher concentrations in certain tissue types, which may contribute to its enhanced efficacy in in vivo models [1]. Recent research has also identified that this compound can inhibit CD2068, an ABC transporter in C. difficile that contributes to antibiotic resistance. This inhibition occurs through binding to the ATP-binding site and suppressing ATP hydrolysis activity, potentially representing another mechanism exhibiting stereoselectivity [3].
This compound enantiomers have demonstrated significant potential as anticancer agents, particularly through their effects on critical signaling pathways involved in tumor proliferation and survival. While most studies have utilized the racemic mixture, the differential effects of individual enantiomers can be inferred from their distinct interactions with key molecular targets. The levorotatory (–)-enantiomer exhibits reduced neurotropism and potentially enhanced antitumor effects due to its unique receptor binding profile [1] [4].
Table 2: Molecular Targets of this compound Enantiomers in Cancer Pathways
| Target/Pathway | Biological Effect | Potential Therapeutic Implication |
|---|---|---|
| PI3K/Akt/mTOR | Inhibits phosphorylation of Akt, 4E-BP1, and p70S6K [5] | Suppresses tumor growth and survival signaling |
| Wnt/β-catenin | Reduces Fzd-1 and promotes β-catenin degradation [6] | Inhibits stemness and proliferation in glioma |
| AMPK activation | Upregulates AMPK activity and LC3-II conversion [4] [6] | Induces autophagic cell death |
| eIF2α/ATF4/CHOP | Activates ER stress pathway [7] | Promotes immunogenic cell death |
| YAP/TAZ | Inhibits YAP activity via RhoA repression [8] | Suppresses endothelial inflammation and atherogenesis |
The PI3K/Akt/mTOR pathway represents a crucial signaling cascade frequently dysregulated in cancer. This compound effectively suppresses this pathway by inhibiting phosphorylation of Akt, 4E-BP1, and p70S6K, key components in cell growth and survival signaling. This inhibition leads to reduced proliferation and enhanced apoptosis in various cancer cell lines, including cervical, endometrial, and glioblastoma models [5]. Similarly, this compound interferes with the Wnt/β-catenin pathway by reducing Frizzled-1 receptor expression and promoting β-catenin degradation, thereby attenuating its transcriptional activity. This mechanism is particularly relevant in cancers like glioblastoma, where Wnt signaling plays a key role in tumorigenesis and cancer stem cell maintenance [6].
The induction of autophagic cell death represents a primary mechanism through which this compound exerts anticancer effects. Treatment with this compound activates AMPK while simultaneously inhibiting mTOR signaling, creating a favorable environment for autophagy induction. This is evidenced by increased LC3-I to LC3-II conversion and accumulation of autophagic vacuoles in treated cells [4] [6]. The levorotatory enantiomer may exhibit enhanced efficacy in inducing autophagy due to its superior cellular accumulation and potentially stronger effects on key regulatory pathways.
In addition to autophagy, this compound activates the unfolded protein response through the eIF2α/ATF4/CHOP axis, leading to endoplasmic reticulum stress and promotion of immunogenic cell death (ICD). During ICD, cancer cells release damage-associated molecular patterns (DAMPs) such as calreticulin, ATP, and HMGB1, which stimulate antitumor immune responses [7]. This mechanism is particularly valuable for overcoming resistance in colorectal cancer models, especially when combined with conventional chemotherapeutic agents like oxaliplatin. The stereochemistry of this compound likely influences the efficiency of ICD induction, though enantiomer-specific data in this context requires further investigation.
Figure 1: Signaling Pathways in this compound's Anticancer Mechanism
The neuropharmacological profiles of this compound enantiomers demonstrate significant differences that underlie their varied efficacy and safety profiles. The dextrorotatory (+)-enantiomer exhibits substantially higher affinity for dopamine D2 receptors,
which correlates with its more potent antipsychotic effects but also with a higher incidence of extrapyramidal side effects. In contrast, the levorotatory (–)-enantiomer shows reduced blocking activity on centrally located dopamine D2 receptors, potentially explaining its lower neurotropic activity [1] [2].
Beyond dopamine receptors, this compound enantiomers display differential binding to other neuroreceptors:
A critical factor influencing the biological activity of this compound enantiomers is their differential tissue distribution. The levorotatory (–)-enantiomer demonstrates enhanced accumulation in human tissue cells compared to the dextrorotatory form [1]. This property is particularly relevant for applications requiring high intracellular concentrations, such as treatment of intracellular pathogens like Mycobacterium tuberculosis, which resides within macrophages.
The superior tissue penetration of the (–)-enantiomer may contribute to its enhanced efficacy in both antimicrobial and anticancer applications. In macrophages, this compound achieves concentrations up to 100-fold higher than extracellular levels, enabling effective action against intracellular pathogens [1]. Similarly, in cancer models, this accumulation property may facilitate reaching therapeutic concentrations within tumor cells. The molecular mechanisms underlying this enantioselective accumulation may involve differences in passive diffusion, active transport processes, or binding to intracellular components.
The study of this compound enantiomers requires specialized methodologies for separation, characterization, and biological evaluation. The following protocol outlines the key steps for preparing and characterizing this compound enantiomers:
Figure 2: Experimental Workflow for this compound Enantiomer Biological Activity Assessment
The differential biological activities of this compound enantiomers present both opportunities and challenges for therapeutic development. The levorotatory (–)-enantiomer demonstrates particular promise for repurposing in antimicrobial and oncology applications due to its superior efficacy and potentially improved safety profile compared to the racemic mixture. However, several factors must be considered in the development pathway:
Recent advances in this compound derivative design have yielded compounds with improved therapeutic indices. For instance, the novel derivative 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-yl)ethyl)-1-pentylpiperidin-1-ium bromide (designated T5) demonstrates reduced blood-brain barrier permeability while maintaining antimicrobial activity. This compound showed a 32-fold improvement in MIC against Staphylococcus aureus compared to this compound HCl (1 µg/mL versus 32 µg/mL) [9]. Such approaches may overcome limitations associated with the parent compound while leveraging its valuable biological activities.
The comprehensive analysis of this compound enantiomers reveals significant differences in their biological activities across multiple therapeutic domains. The levorotatory (–)-enantiomer consistently demonstrates advantages over both the racemic mixture and dextrorotatory form in terms of antibacterial efficacy, cellular accumulation, and potentially reduced neurological side effects. These properties position it as a promising candidate for drug repurposing in antimicrobial and oncology applications, particularly for intracellular pathogens and cancer stem cell populations.
The anti-inflammatory effect of this compound is primarily mediated through its action on the canonical NF-κB pathway, a critical regulator of immune and inflammatory responses [1].
The following diagram illustrates this core mechanism and the point of intervention by this compound.
The molecular mechanism of this compound's anti-inflammatory action.
The proposed mechanism is supported by a series of standard molecular and cellular biology experiments. The table below outlines the key methodologies used to validate this compound's action.
| Experimental Method | Purpose & Protocol Summary | Key Outcome Supporting TDZ Mechanism |
|---|---|---|
| Molecular Docking & Virtual Screening [2] | To identify FDA-approved drugs with high potential to bind and inhibit IKKβ. The crystal structure of IKKβ (PDB: 3RZF) was used for in silico screening of a database of over 1500 drugs. | This compound was identified as a top-ranking compound, showing strong predicted binding energy to the IKKβ active site, comparable to known high-potency inhibitors [2]. |
| Western Blotting [2] | To detect changes in specific protein levels and post-translational modifications. Cell lysates from macrophages (e.g., RAW 264.7) treated with TDZ and an inflammatory stimulus (e.g., LPS) were analyzed using antibodies against IκBα, p-IκBα, and p65. | TDZ treatment prevented the LPS-induced degradation of IκBα. It also reduced the levels of phosphorylated IκBα, confirming its role in inhibiting IKKβ activity [2]. |
| Immunofluorescence/Confocal Microscopy [2] | To visualize the subcellular localization of NF-κB. Cells were stained with an antibody against the p65 subunit after TDZ and LPS treatment. | In control cells, LPS caused p65 to move into the nucleus. In TDZ-treated cells, p65 remained predominantly in the cytoplasm, demonstrating the blockade of NF-κB nuclear translocation [3] [2]. |
| qRT-PCR [3] | To quantify the mRNA levels of pro-inflammatory cytokines. RNA was extracted from treated cells and converted to cDNA, which was then amplified using gene-specific primers for cytokines like TNF-α and IL-6. | TDZ treatment significantly suppressed the LPS-induced upregulation of TNF-α and IL-6 mRNA, confirming the functional inhibition of NF-κB-mediated transcription [3]. |
| Patch-Clamp Electrophysiology [3] | To directly measure the inhibition of the hERG potassium channel current by TDZ and its derivatives. | This experiment confirmed the strong hERG channel inhibition by the parent this compound, and critically, showed that the new derivative TDZ-D2 had a significantly reduced affinity for hERG [3]. |
| In Vivo Models (e.g., LPS-induced inflammation) [2] | To evaluate anti-inflammatory efficacy in a whole organism. Mice were pre-treated with TDZ before being injected with a lethal dose of LPS. Survival and inflammatory markers were monitored. | TDZ pre-treatment improved survival rates in mice and reduced lung inflammation, demonstrating its efficacy in a complex physiological system [2]. |
The research into this compound highlights two significant concepts in modern drug development:
This compound is a phenothiazine antipsychotic drug that was previously used for schizophrenia [1] [2]. Its potential repurposing as an antibacterial agent offers a strategic approach to combating antibiotic-resistant bacteria [3] [4] [5]. Research indicates that this compound itself has antibacterial properties, and its photoproducts—formed after controlled laser irradiation—exhibit significantly enhanced activity against Gram-positive bacteria, including methicillin- and ciprofloxacin-resistant Staphylococcus aureus (MRSA) strains [3] [4].
The core quantitative data for unirradiated and irradiated this compound against various bacterial strains is summarized in the table below. The MIC values demonstrate that a 120-minute irradiation period consistently produces the most potent antibacterial effect [3] [4].
| Bacterial Strain | Unirradiated this compound MIC (mg/L) | Irradiated this compound MIC (mg/L) | Irradiation Time for Best Effect (min) |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | 32 | 8 | 120 |
| Staphylococcus aureus ATCC 25923_EtBr (Ciprofloxacin-resistant) | 32 | 2 | 120 |
| Staphylococcus aureus SM1 (Ciprofloxacin-resistant) | 32 | 8 | 120 |
| Staphylococcus epidermidis | 16 | 4 | 120 |
| Enterococcus faecalis | 32 | 8 | 120 |
| Bacillus subtilis | 16 | 1 | 120 |
It is crucial to note that irradiated this compound showed no enhanced antimicrobial effect against the tested Gram-negative bacteria (E. coli, Salmonella enterica, and Klebsiella aerogenes), with MIC values remaining high (100 mg/L to >256 mg/L) [3] [4].
This protocol outlines the specific methodology for determining the MIC of laser-irradiated this compound against Gram-positive bacteria, based on the cited research [3] [4].
The following diagram illustrates the complete experimental workflow:
The antibacterial activity of this compound and its photoproducts involves multiple mechanisms. The proposed mechanisms of action for this compound photoproducts are visualized below:
I hope these detailed Application Notes and Protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.
Thioridazine (TZ), a phenothiazine derivative, is not a conventional antibiotic. Its anti-TB activity stems from its ability to disrupt bacterial efflux and key cellular processes.
The following diagram summarizes the primary and secondary mechanisms by which this compound is thought to act against M. tuberculosis.
The table below summarizes findings from pivotal studies investigating this compound's activity against M. tuberculosis.
| Study Model | Key Findings | Combination Antibiotics | Reference |
|---|---|---|---|
| In vitro (Mtb H37Rv) | This compound analogues showed higher efflux inhibitory capacity & less cytotoxicity than TZ. Synergistic effect with anti-TB drugs. | First-line anti-TB drugs | [5] |
| Ex vivo (Human Macrophages) | TZ enhanced killing of intracellular MDR and XDR M. tuberculosis strains by macrophages. | Not specified | [3] [1] |
| In vivo (Mouse Model) | TZ monotherapy showed activity; combination with antibiotics cured mice infected with MDR-TB. | Isoniazid, Rifampicin | [1] |
| Clinical (XDR-TB Patients) | Successful therapy of 18 XDR-TB patients when TZ was combined with antibiotics to which the infecting strain was resistant. | Individualized regimens | [1] |
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics and this compound, both alone and in combination, to identify a synergistic effect [5] [6].
This protocol assesses TZ's ability to enhance the killing of intracellular M. tuberculosis by human macrophages [3] [1].
This compound represents a promising "weaponization of repurposing" strategy against drug-resistant tuberculosis. Its primary value lies in its role as an efflux pump inhibitor and antibiotic adjuvant, capable of reversing resistance and improving treatment outcomes. Future work should focus on:
The global emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) represents one of the most significant challenges in infectious disease management. MDR-TB is defined by resistance to both isoniazid and rifampicin, the two most potent first-line anti-TB drugs, while XDR-TB exhibits additional resistance to fluoroquinolones and at least one second-line injectable agent (amikacin, kanamycin, or capreomycin) [1]. The treatment of drug-resistant TB requires prolonged therapy (often 9-18 months) with toxic second-line drugs that yield suboptimal success rates. According to recent reports, approximately 500,000 new cases of rifampicin-resistant or multidrug-resistant TB occur annually worldwide [2].
The repurposing of existing drugs represents a promising strategy to accelerate the development of novel regimens for drug-resistant TB. Thioridazine (TZ), a phenothiazine antipsychotic medication with a well-established safety profile spanning over 60 years of clinical use, has demonstrated potent activity against Mycobacterium tuberculosis regardless of drug resistance patterns [3] [4]. Early observations of phenothiazines' antimicrobial properties date back to the 1950s, but these were largely overlooked during the "golden era" of antibiotic development [5]. The resurgence of interest in this compound as an anti-TB agent emerged during the TB crisis in New York City in the 1990s, when MDR-TB rates escalated dramatically, creating an urgent need for alternative therapeutic approaches [3].
This compound exhibits a multi-mechanistic approach against Mycobacterium tuberculosis that distinguishes it from conventional antibiotics. This multi-target mechanism significantly reduces the likelihood of resistance development and makes it particularly effective against drug-resistant strains.
This compound effectively reverses antibiotic resistance by inhibiting bacterial efflux pumps. Research has demonstrated that TZ can completely reverse high-level isoniazid resistance in clinical isolates of M. tuberculosis by interfering with over-expressed efflux pump genes including mmpL7, p55, efpA, mmr, Rv1258c, and Rv2459 [4]. This mechanism restores susceptibility to first-line anti-TB drugs when used in combination therapy, effectively converting resistant strains into susceptible ones [4].
A primary molecular target of this compound is the type-II NADH-menaquinone oxidoreductase (NDH-2), a key component of the mycobacterial electron transport chain [4]. This compound inhibits this enzyme, disrupting ATP oxidative phosphorylation and thereby depleting cellular energy reserves. This mechanism is particularly valuable because it remains effective against non-replicating, persistent bacilli, suggesting potential activity against latent TB infection [4] [6]. The targeting of bacterial respiration represents a novel approach that complements the activity of conventional bactericidal agents.
This compound exposure significantly alters the expression of genes encoding essential cell envelope proteins and those involved in fatty acid metabolism, aerobic respiration, and stress response [4]. Additionally, the drug disrupts the proton motive force across bacterial membranes, further compromising cellular integrity and function. These pleiotropic effects on multiple essential pathways contribute to this compound's efficacy and reduce the probability of resistance emergence.
Beyond direct antibacterial activity, this compound demonstrates host-directed therapeutic properties by promoting the release of cytokines involved in mounting an effective immune response against mycobacteria [5]. The drug enhances intracellular killing of M. tuberculosis by overcoming the phagosomal blockade in macrophages, facilitating bacterial clearance by the host immune system [3] [4].
Table 1: Multi-Mechanistic Actions of this compound Against M. tuberculosis
| Mechanism Category | Specific Target/Effect | Functional Consequence |
|---|---|---|
| Efflux Pump Inhibition | mmpL7, p55, efpA, mmr, Rv1258c, Rv2459 | Reversal of antibiotic resistance; increased intracellular drug accumulation |
| Energy Metabolism Disruption | Type-II NADH-menaquinone oxidoreductase (NDH-2) | Inhibition of electron transport chain; depletion of ATP reserves |
| Transcriptional Modulation | SigmaB regulon; cell envelope proteins | Altered stress response; compromised cell wall integrity |
| Membrane Function | Proton motive force disruption | Loss of membrane potential; impaired nutrient transport |
| Immunomodulation | Macrophage phagosomal maturation | Enhanced intracellular killing of mycobacteria |
The following diagram illustrates the multi-mechanistic action of this compound against Mycobacterium tuberculosis:
Diagram 1: Multi-mechanistic actions of this compound against Mycobacterium tuberculosis - This diagram illustrates the direct antibacterial and host-directed effects of this compound that contribute to its efficacy against drug-resistant TB.
Comprehensive in vitro studies have established the minimum inhibitory concentrations (MICs) of this compound against various M. tuberculosis strains using multiple assay systems. The MIC values for this compound against reference strains and clinical isolates typically range between 8-32 μg/mL, with consistency across different laboratory methods [4]. Notably, this compound demonstrates equivalent activity against both drug-susceptible and drug-resistant strains, including MDR and XDR isolates, highlighting its potential for treating resistant TB [3].
Table 2: In Vitro Activity of this compound Against M. tuberculosis
| Culture System | MIC Range (μg/mL) | Reference Strain | Drug-Resistant Strains |
|---|---|---|---|
| Middlebrook 7H10 | 8-10 μg/mL | H37Rv | MDR-TB, XDR-TB |
| Broth Microdilution | 8-15 μg/mL | H37Rv | MDR-TB, XDR-TB |
| Bactec TB-460 | 15 μg/mL | H37Rv | MDR-TB, XDR-TB |
| Bactec MGIT 960 | 15 μg/mL | H37Rv | MDR-TB, XDR-TB |
The therapeutic efficacy of this compound has been evaluated in the Balb/c mouse model of chronic tuberculosis infection [5] [7]. In these studies, treatment was initiated 60 days post-infection when the disease was well-established, mimicking advanced human TB. This compound monotherapy at doses of 32 mg/kg and 70 mg/kg administered daily for two months resulted in significant reduction of bacterial loads in lungs compared to untreated controls [5].
The most promising results emerged from combination therapy studies. When this compound (32 mg/kg) was added to the standard first-line regimen (rifampicin 10 mg/kg, isoniazid 10 mg/kg, and pyrazinamide 30 mg/kg), a significant synergistic effect was observed, achieving a -6.2 log CFU reduction in lung bacillary loads compared to -5.9 log CFU with standard therapy alone (p<0.01) [5]. Furthermore, the addition of this compound reduced the emergence of isoniazid-resistant mutants in mouse lungs, suggesting a potential role in preventing resistance development during therapy [8].
Table 3: In Vivo Efficacy of this compound in Murine TB Model
| Treatment Regimen | Dose (mg/kg) | Duration | CFU Reduction (log10) | p-value |
|---|---|---|---|---|
| TZ Monotherapy (H37Rv) | 32 | 2 months | -4.4 | <0.05 |
| TZ Monotherapy (H37Rv) | 70 | 2 months | -4.4 | <0.05 |
| TZ Monotherapy (MDR-TB) | 32 | 2 months | -2.4 | <0.009 |
| TZ Monotherapy (MDR-TB) | 70 | 2 months | -2.4 | <0.009 |
| HRZ (First-line) | 10/10/30 | 2 months | -5.9 | Reference |
| HRZ + TZ | 10/10/30 + 32 | 2 months | -6.2 | <0.01 |
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinical isolates of M. tuberculosis using the broth microdilution method.
Materials:
Procedure:
Quality Control:
Objective: To evaluate the synergistic interaction between this compound and conventional anti-TB drugs against MDR-TB clinical isolates.
Materials:
Procedure:
Objective: To assess the ability of this compound to enhance killing of M. tuberculosis within macrophages.
Materials:
Procedure:
Objective: To evaluate the efficacy of this compound alone and in combination with standard regimens in a mouse model of TB infection.
Materials:
Procedure:
The following diagram illustrates the experimental workflow for evaluating this compound in a murine TB model:
Diagram 2: Experimental workflow for this compound evaluation in murine TB model - This diagram outlines the key stages in assessing this compound efficacy in a mouse model of tuberculosis infection.
While this compound demonstrates promising preclinical activity against drug-resistant TB, it is essential to contextualize its development status within the current TB therapeutic landscape. The World Health Organization now recommends several all-oral shortened regimens for rifampicin-resistant and MDR-TB, notably the BPaLM regimen (bedaquiline, pretomanid, linezolid, and moxifloxacin) and BPaL regimen (bedaquiline, pretomanid, and linezolid) for cases with fluoroquinolone resistance or intolerance [9] [2]. These regimens represent significant advances, achieving treatment durations of just 6 months compared to the traditional 9-18 month regimens.
However, challenges remain with these newer regimens, including emerging bedaquiline resistance, linezolid toxicity (with approximately 20% of patients experiencing grade 3 or higher adverse events), and access limitations in resource-limited settings [10] [2]. In this context, this compound represents a potential alternative or complementary option, particularly for patients who cannot tolerate linezolid or who have strains resistant to bedaquiline.
The development path for this compound faces several challenges that must be addressed:
Cardiac Safety Profile: this compound is known to prolong the QT interval, which requires careful monitoring when used in combination with other QT-prolonging anti-TB drugs like bedaquiline and fluoroquinolones [1] [10]. Future derivatives might focus on separating the antimicrobial activity from neurological and cardiac effects.
Optimal Dosing Strategies: Pharmacokinetic studies in mice have determined a human-equivalent dose of 25 mg/kg, with significant lung tissue accumulation observed [8]. This favorable tissue distribution is particularly relevant for pulmonary TB treatment but requires further validation in human studies.
Combination Therapy Optimization: Research is needed to identify the most synergistic drug partners for this compound and to establish its place within modern TB regimens, potentially as a linezolid-sparing option or for bedaquiline-resistant cases.
Clinical Trial Evidence: While substantial preclinical data exists, well-designed clinical trials are necessary to establish this compound's efficacy and safety in humans for TB treatment. The drug's long history of use in psychiatry provides valuable safety data, but its application in TB populations may present unique challenges.
1. Experimental Aim and Rationale This protocol outlines the procedure for assessing the efficacy of thioridazine (TDZ) as a helper compound to dicloxacillin (DCX) against Methicillin-Resistant Staphylococcus aureus (MRSA) in a mouse peritonitis model. The rising threat of antimicrobial resistance necessitates novel treatment strategies. The repurposing of TDZ, an antipsychotic drug, to potentiate the effect of β-lactam antibiotics against MRSA represents a promising approach, though its in vivo success is highly dependent on effective drug delivery to the infection site [1] [2].
2. Key Findings from Pre-Clinical Studies The central finding from the primary study is that the synergistic effect of TDZ and DCX is profoundly affected by the administration route.
The diagram below illustrates the logical relationship between administration route and therapeutic outcome.
3. Summary of Quantitative Bacteriological Data The table below summarizes the quantitative results from the main trial (subcutaneous administration) and the follow-up investigation (intraperitoneal administration), measured as bacterial load in the peritoneum.
| Treatment Group | Administration Route | Bacterial Load (CFU/mL) in Peritoneum | Statistical Significance (vs. DCX or TDZ alone) | Statistical Significance (vs. Vancomycin) |
|---|---|---|---|---|
| DCX + TDZ | Subcutaneous | Not significantly reduced | No significant difference (p ≥ 0.121) | Less effective (p < 0.001) |
| DCX + TDZ | Intraperitoneal | Significantly reduced | More effective (p < 0.001) | No significant difference (p > 0.999) |
Data synthesized from [1] [2].
1. Materials and Reagents
2. In Vivo Procedure The following workflow outlines the key steps in the mouse peritonitis model, from animal preparation to data collection.
3. Data Analysis
This compound is a classical phenothiazine antipsychotic medication administered clinically as a racemic mixture containing equal proportions of its two enantiomers. The drug possesses a stereogenic center at position 2 in the piperidyl ring, resulting in distinct biological activities for each enantiomer. Research has demonstrated that (R)-thioridazine exhibits approximately 2.7 times higher affinity for D2 dopamine receptors in rat brain preparations compared to its (S)-counterpart, while (S)-thioridazine shows a 10-fold greater affinity for D1 receptors [1]. This pharmacological differentiation is clinically significant as the antipsychotic efficacy is primarily associated with the (R)-enantiomer, highlighting the importance of enantioselective analytical methods for accurate pharmacokinetic studies and therapeutic drug monitoring.
The clinical relevance of this compound enantiomer separation extends to understanding intersubject variability in response and minimizing potential adverse effects. Patient serum analyses have revealed substantial differences in enantiomer concentrations, with the mean concentration of (-)-thioridazine approximately three times higher than that of (+)-thioridazine, with ratios ranging from 2.2 to 5.3 [2]. These significant variations in enantiomer distribution may contribute to the poor correlation observed between total serum this compound concentrations and therapeutic effect, underscoring the necessity for enantioselective monitoring in clinical settings.
The resolution of this compound enantiomers has been successfully achieved using cyclodextrin-based chiral stationary phases (CSPs), particularly β-cyclodextrin-bonded phases. The ChiraDex column (250 mm × 4.0 mm i.d., 5 μm particle diameter) has demonstrated excellent enantioselectivity for this compound separation [1]. This CSP leverages the inclusion complexation properties of cyclodextrins, where the hydrophobic cavity of β-cyclodextrin interacts with the aromatic rings of this compound while the hydroxyl groups on the rim provide stereoselective interactions through hydrogen bonding. The success of cyclodextrin-based columns stems from their ability to provide the three-point interaction necessary for chiral recognition, combining hydrophobic interactions within the cyclodextrin cavity with polar interactions at the portal regions.
Alternative chiral stationary phases have also been explored for this compound separation, including protein-based columns like Ultron ES-OVM, which can resolve up to four stereoisomers of this compound metabolites simultaneously [3]. However, the β-cyclodextrin phase offers distinct advantages for routine analysis, including higher stability, reproducibility, and compatibility with a wide range of mobile phase conditions. The direct separation approach using these CSPs eliminates the need for complex derivatization procedures required in indirect chiral separation methods, streamlining the analytical workflow for pharmaceutical analysis.
The composition of the mobile phase critically influences enantioselectivity, efficiency, and resolution in chiral separations. For this compound enantiomers, the optimal mobile phase consists of 0.05 M phosphate buffer (pH 6.5) and acetonitrile in a 50:50 (v/v) ratio [1] [4]. The pH of the phosphate buffer plays a crucial role in the separation, as it affects the ionization state of the analytes and their interaction with the cyclodextrin cavity. The acetonitrile content significantly impacts retention times and resolution, with higher percentages generally reducing retention but potentially compromising enantioselectivity.
Table 1: Optimized HPLC Conditions for this compound Enantiomer Separation
| Parameter | Optimal Condition | Effect on Separation |
|---|---|---|
| Column | β-cyclodextrin-bonded phase (ChiraDex) | Provides chiral recognition environment |
| Mobile Phase | 0.05 M phosphate buffer (pH 6.5):ACN (50:50) | Balanced retention and enantioselectivity |
| Flow Rate | 1.0 mL/min | Optimal efficiency and resolution |
| Detection | UV-Vis at 262 nm | Maximum sensitivity for this compound |
| Temperature | Ambient (25°C) | Standard laboratory conditions |
| Injection Volume | 20 μL | Suitable for analytical separation |
Systematic optimization studies have revealed that variations in organic modifier concentration, buffer strength, and pH significantly impact the chromatographic resolution. The selection of acetonitrile as the organic modifier over methanol has proven advantageous due to its lower viscosity and better selectivity for the enantiomer pair. The phosphate buffer concentration of 0.05 M provides adequate buffering capacity to maintain the optimal pH without causing precipitation or excessive column pressure [1].
The flow rate of the mobile phase represents another critical parameter requiring optimization. Studies indicate that a flow rate of 1.0 mL/min provides an optimal balance between analysis time and resolution for this compound enantiomers [1]. Higher flow rates may reduce analysis time but typically compromise resolution due to decreased mass transfer, while lower flow rates extend analysis time without substantial gains in separation efficiency. The detection wavelength of 262 nm corresponds to the maximum absorption of this compound in the UV spectrum, providing optimal sensitivity for quantification.
Temperature control, though often operated at ambient conditions in many laboratories, can enhance method robustness when maintained at 25°C. The impact of temperature on chiral separations is complex, affecting both the binding constants to the cyclodextrin cavity and the kinetics of the interconversion between enantiomers. For methods requiring transfer between laboratories or long-term stability studies, implementing column temperature control is recommended to maintain reproducibility. Additionally, injection volume should be optimized to prevent column overload while maintaining adequate detection sensitivity, with 20 μL proving suitable for most analytical applications [1].
Pharmaceutical formulation analysis begins with extraction of this compound from commercial tablets. Accurately weigh and powder not less than 20 tablets, then transfer an amount equivalent to 50 mg of this compound to a stoppered conical flask. Add 50 mL of ethanol, sonicate for 15 minutes, and shake mechanically for 30 minutes. Centrifuge the mixture at 3000 rpm for 10 minutes and collect the supernatant. Evaporate an aliquot equivalent to 10 mg of this compound to dryness under a stream of nitrogen and reconstitute in 1 mL of methanol [1]. Filter through a 0.45 μm membrane filter before HPLC injection to remove particulate matter that could compromise the analytical column.
For biological sample preparation (serum/plasma), employ a sequential achiral-chiral approach to isolate this compound from matrix components. Extract 1 mL of serum with 5 mL of n-hexane after basifying with 0.5 mL of 1 M sodium hydroxide. Vortex for 3 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer and evaporate to dryness under nitrogen. Reconstitute the residue in 200 μL of mobile phase and inject into the achiral RP-HPLC system for initial purification. Collect the this compound fraction, evaporate, and reconstitute in 100 μL of chiral mobile phase for enantiomeric separation [2]. This two-dimensional approach significantly enhances assay specificity for complex biological matrices.
Instrument calibration should precede sample analysis to ensure accurate quantification. Prepare standard solutions of racemic this compound in the concentration range of 10-1000 μg/mL. Inject each standard in triplicate to establish calibration curves for both enantiomers. The method demonstrates a limit of detection of 10 μg (5 μg for each enantiomer), with linear response across the therapeutic concentration range [4]. System suitability tests should be performed daily, evaluating parameters such as retention time reproducibility (<2% RSD), resolution factor (>1.5 between enantiomers), and peak symmetry (<2.0 tailing factor).
Table 2: Method Validation Parameters for this compound Enantiomer Analysis
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linearity Range | 50-1000 ng/mL (each enantiomer) | R² > 0.995 |
| Precision (Within-run) | CV < 10% at 125 and 500 ng/mL | CV ≤ 15% |
| Precision (Between-run) | CV < 12% at 125 and 500 ng/mL | CV ≤ 15% |
| Accuracy (Recovery) | 74-78% for serum samples | 70-120% |
| Limit of Quantification | 50 ng/mL (each enantiomer) | Signal-to-noise ≥ 10 |
| Specificity | No interference from metabolites | Baseline resolution |
The chromatographic procedure begins with equilibration of the β-cyclodextrin column with the mobile phase (0.05 M phosphate buffer pH 6.5:acetonitrile, 50:50) at a flow rate of 1.0 mL/min for at least 30 minutes. Set the UV detector to 262 nm and allow the baseline to stabilize. Inject 20 μL of prepared standards or samples and record the chromatograms for approximately 30 minutes. Under these conditions, typical retention times are approximately 12-15 minutes for (S)-thioridazine and 14-18 minutes for (R)-thioridazine, though these should be confirmed with authentic standards [1]. The resolution factor between enantiomers should be not less than 1.5 for adequate quantification.
Peak identification should be performed by comparison with authentic enantiomer standards when available. If standards are unavailable, collect fractions of each peak and determine optical rotation to confirm enantiomeric identity [4]. For quantification, construct separate calibration curves for each enantiomer by plotting peak area against concentration. The enantiomeric ratio in patient samples provides clinically relevant information, with typical (-)-TRZ to (+)-TRZ ratios ranging from 2.2 to 5.3 [2].
The enantiomeric purity of resolved fractions can be verified by reinjection on the chiral system and measurement of optical rotation. For collected fractions, evaporate the mobile phase under nitrogen and reconstitute in methanol for polarimetric analysis. The specific rotation values for the pure enantiomers provide reference for future analyses without complete chromatographic separation [4]. Document any signs of racemization during the analysis process, which may appear as additional peaks or elevated baseline between enantiomer peaks.
This compound undergoes extensive hepatic metabolism, producing several chiral metabolites with additional stereogenic centers. This compound 2-sulfoxide (THD 2-SO) and This compound 5-sulfoxide (THD 5-SO) each contain two chiral centers, existing as two diastereomeric pairs of enantiomers [3]. These metabolites demonstrate distinct pharmacological activities and stereoselective metabolism patterns. The four stereoisomers of THD 2-SO can be completely resolved using protein-based chiral stationary phases such as the Ultron ES-OVM column, though these columns may present limitations for routine analysis due to lower stability and different selectivity parameters compared to cyclodextrin phases.
The stability of metabolite enantiomers represents a critical consideration in method development. Studies indicate that THD 2-SO enantiomers remain stable across various temperature conditions (38°C, 4°C, and -20°C) and pH ranges (5.0-8.5) without observable degradation or configurational changes [3]. However, other metabolites, particularly THD 5-SO, demonstrate sensitivity to light exposure, leading to potential racemization or decomposition during sample handling and storage. These stability characteristics must be incorporated into analytical protocols to ensure accurate enantiomer quantification.
The enantioselective analysis of this compound and its metabolites in biological matrices enables comprehensive understanding of its stereoselective pharmacokinetics. Research has demonstrated significant interindividual variability in enantiomer concentrations, influenced by factors such as CYP2D6 polymorphism, which plays a key role in the formation of THD 2-SO and THD 5-SO metabolites [3]. The implementation of enantioselective monitoring in therapeutic drug monitoring programs provides enhanced correlation with clinical response compared to traditional achiral methods.
The sequential achiral-chiral HPLC method for serum analysis validates effectively with within-run and between-run precision showing coefficients of variation less than 10% and 12%, respectively, at concentrations of 125 and 500 ng/mL for each enantiomer [2]. Absolute recovery from serum averages 74-78% across the therapeutic concentration range. This method sensitivity allows for reliable quantification of enantiomer concentrations in patient samples, supporting personalized dosing approaches based on enantiomer-specific pharmacokinetics rather than total drug concentration.
Figure 1: Comprehensive Workflow for this compound Enantiomer Analysis in Pharmaceutical and Biological Samples
Analytical method validation for this compound enantiomer separation should follow regulatory guidelines including specificity, linearity, accuracy, precision, and robustness. The method demonstrates specificity through baseline resolution of enantiomers without interference from excipients or metabolites [1]. Linearity has been established over the concentration range of 50-1000 ng/mL for each enantiomer in serum, with correlation coefficients (R²) typically exceeding 0.995 [2]. Accuracy, determined through recovery studies, ranges from 74% to 78% for both enantiomers across quality control concentrations.
The precision of the method meets acceptance criteria with within-run coefficients of variation less than 10% and between-run variation less than 12% at low, medium, and high quality control concentrations [2]. Robustness testing should evaluate the method's resilience to deliberate variations in mobile phase pH (±0.2 units), organic modifier composition (±5%), flow rate (±0.1 mL/min), and column temperature (±2°C). For bioanalytical applications, additional validation including freeze-thaw stability, short-term temperature stability, and post-preparative stability should be conducted for each enantiomer separately to account for potential differences in stability behavior.
Sample stability represents a critical consideration in this compound enantiomer analysis. While this compound itself demonstrates reasonable stability, several metabolites are prone to degradation and configurational changes under specific conditions. Studies indicate that exposure to light, particularly UV radiation, can induce racemization in this compound sulfoxide metabolites [3]. Implementing light-protected sample handling procedures and appropriate storage conditions (-20°C) is essential for maintaining sample integrity throughout the analytical process.
The HPLC method utilizing β-cyclodextrin-based chiral stationary phases provides a robust, reproducible approach for the direct separation of this compound enantiomers in both pharmaceutical formulations and biological samples. The optimized conditions employing 0.05 M phosphate buffer (pH 6.5) and acetonitrile (50:50) at a flow rate of 1.0 mL/min yield baseline resolution with detection capabilities suitable for therapeutic drug monitoring applications. The extension of this methodology to metabolite analysis enhances understanding of the stereoselective metabolism of this compound and its potential clinical implications.
The clinical significance of enantioselective monitoring is underscored by the substantial differences in both pharmacological activity and pharmacokinetic behavior between this compound enantiomers. Implementation of these analytical protocols in therapeutic drug monitoring programs and pharmacokinetic studies provides valuable insights beyond those achievable through achiral methods, potentially leading to improved correlation between serum concentrations and clinical outcomes. As personalized medicine approaches advance, enantioselective analytical methods such as those described will play an increasingly important role in optimizing pharmacotherapy with chiral drugs like this compound.
This compound (TZ) is a phenothiazine-class antipsychotic drug that has demonstrated significant antimicrobial activity against intracellular pathogens, particularly multi-drug resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. Its unique ability to concentrate within macrophages—reportedly up to 100-fold compared to plasma levels—makes it particularly valuable for researching intracellular infections [1] [2]. This concentration mechanism enables TZ to achieve effective intracellular levels despite having higher minimum inhibitory concentrations (MICs) in standard in vitro assays than what can be safely achieved in patient plasma [3] [2].
The multifaceted mechanism of action distinguishes this compound from conventional antibiotics. Rather than targeting a single bacterial pathway, TZ simultaneously disrupts multiple essential processes in pathogens, including efflux pump inhibition, bacterial respiration interference, and cell wall biosynthesis disruption [3] [4]. This multi-target approach makes it particularly valuable for investigating treatment strategies against drug-resistant bacteria and for studying host-pathogen interactions in intracellular infection models. The following protocols outline standardized methodologies for evaluating this compound's efficacy in macrophage-based infection models, with particular emphasis on safety considerations given TZ's known cardiotoxicity risks including QTc prolongation [1].
Table 1: Key Antimicrobial Mechanisms of this compound
| Mechanism Category | Specific Target/Effect | Experimental Evidence | Pathogens Affected |
|---|---|---|---|
| Efflux Pump Inhibition | Reverses antibiotic resistance by inhibiting MmpL7, P55, EfpA, Mmr, Rv1258c, Rv2459 | 4-8 fold reduction in MIC of companion antibiotics [3] | M. tuberculosis, MRSA, Enterococci |
| Bacterial Respiration | Inhibits type-II NADH-menaquinone oxidoreductase (NDH-2) | Disruption of ATP synthesis; effective against dormant bacilli [3] | M. tuberculosis (including latent forms) |
| Cell Wall Biosynthesis | Interferes with peptidoglycan pentaglycine branch formation | Altered muropeptide profile; reversed by glycine supplementation [4] | S. aureus (MRSA), M. tuberculosis |
| Host Immunomodulation | Enhances phagosome acidification and hydrolase activation | Enhanced killing of intracellular pathogens in human macrophages [2] | Intracellular pathogens in general |
| Calcium Signaling | Binds and inactivates calmodulin and calcium-dependent enzymes | Disruption of calcium transport proteins in bacterial cell wall [1] | Mycobacteria, S. aureus |
This compound's unique multi-mechanistic approach targets both the pathogen and the host environment, making it particularly valuable for studying intracellular infection dynamics. The inhibition of efflux pumps reverses resistance to conventional antibiotics, enabling researchers to investigate combination therapy approaches [3]. Simultaneously, TZ's effect on bacterial respiration via NDH-2 inhibition provides a valuable tool for studying metabolically dormant populations that are typically refractory to conventional antibiotics [3]. The impact on cell wall biosynthesis pathways offers insights into bacterial adaptation mechanisms under stress conditions [4].
From a host perspective, this compound's ability to enhance phagosome acidification provides a research tool for investigating macrophage killing mechanisms and pathogen evasion strategies [2]. The drug's concentration in macrophages—mediated through P-glycoprotein transporters that actively pump TZ into phagosomes—creates a unique compartmentalized delivery system worth studying for targeted drug delivery approaches [2]. These diverse mechanisms collectively make this compound a valuable probe compound for investigating host-pathogen interactions and developing novel anti-infective strategies targeting intracellular reservoirs.
Purpose: This protocol determines the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens in axenic culture and evaluates synergistic interactions with conventional antibiotics.
Materials and Reagents:
Procedure:
Expected Results: this compound typically exhibits MIC values of 8-32 μg/mL against most target pathogens [3] [1]. Synergy is indicated by ≥4-fold reduction in MIC of companion antibiotics when combined with sub-MIC TZ [3] [4].
Purpose: This protocol evaluates this compound's efficacy against intracellular pathogens within macrophage models, accounting for drug concentration in phagosomal compartments.
Materials and Reagents:
Procedure:
Expected Results: this compound typically demonstrates significant intracellular activity at concentrations as low as 0.1-1.0 μg/mL in macrophage models—substantially lower than conventional MIC values—due to phagosomal concentration [1] [2]. The table below summarizes key parameters for different pathogen types.
Table 2: Intracellular Assay Conditions for Different Pathogens
| Pathogen | Macrophage Type | MOI | Infection Duration | TZ Concentration Range | Expected CFU Reduction |
|---|---|---|---|---|---|
| MRSA USA300 | RAW 264.7 | 10:1 | 24 hours | 0.1-10 μg/mL | 1-2 log₁₀ at 1 μg/mL |
| M. tuberculosis H37Rv | Human MDM | 5:1 | 72 hours | 0.5-10 μg/mL | 1.5-3 log₁₀ at 5 μg/mL |
| MDR-TB | THP-1 derived | 5:1 | 72-120 hours | 1-20 μg/mL | 1-2.5 log₁₀ at 10 μg/mL |
| XDR-TB | Human MDM | 3:1 | 96-144 hours | 5-30 μg/mL | 1-2 log₁₀ at 15 μg/mL |
Purpose: This protocol outlines the methodology for global transcriptome analysis of bacterial response to this compound exposure to identify affected pathways and regulatory networks.
Materials and Reagents:
Procedure:
Expected Results: Subinhibitory TZ exposure typically induces differential expression of 200-500 genes in bacteria, with significant upregulation of cell wall stress responses and downregulation of amino acid biosynthesis pathways [4]. The most dramatically affected genes typically include those involved in peptidoglycan biosynthesis (mur family), glycine utilization, and efflux pump components.
When analyzing results from intracellular efficacy assays, calculate the percent intracellular killing using the formula:
% Killing = [(CFU_control - CFU_TZ)/CFU_control] × 100
Compare TZ-treated samples to both infected untreated controls and baseline infection levels (CFU immediately post-infection). Significant efficacy is typically defined as ≥90% killing (1 log₁₀ reduction) compared to untreated infected controls. For time-kill assays, plot log CFU versus time and calculate the bactericidal rate constant.
For microarray or RNA-seq data, focus on pathways rather than individual genes. The most significantly affected pathways typically include:
Confirm key transcriptional changes using RT-qPCR of selected target genes (e.g., vraR, relA, mecA for S. aureus; efpA, mmpL7 for M. tuberculosis).
This compound's unique properties make it valuable for several specialized research applications:
The experimental workflows below visualize the key protocols and mechanistic insights discussed in this application note:
This workflow illustrates the integration between experimental protocols and mechanism investigation in this compound research.
This mechanism diagram illustrates this compound's multi-target approach against intracellular pathogens, highlighting both direct antibacterial effects and host immunomodulation.
These application notes provide standardized methodologies for investigating this compound's activity against intracellular pathogens in macrophage models. The multi-mechanistic nature of this compound makes it a valuable research tool for studying host-pathogen interactions and developing novel approaches to combat drug-resistant intracellular infections. When conducting these studies, researchers should maintain awareness of this compound's cardiotoxicity potential and implement appropriate safety measures for handling. The continued investigation of this compound and its derivatives may yield important insights for developing new therapeutic strategies against challenging intracellular pathogens.
This compound (10-[2-(1-methyl-2-piperidyl) ethyl]-2-(methylthio)phenothiazine), a first-generation antipsychotic medication, has emerged as a promising candidate for drug repurposing in oncology due to its potent anti-proliferative and pro-apoptotic effects across diverse cancer types. Originally developed for treating psychiatric conditions such as psychosis and schizophrenia, this compound exerts its anticancer effects through multiple mechanisms, including dopamine receptor antagonism, PI3K/Akt/mTOR pathway inhibition, and induction of oxidative stress. Research has demonstrated that this compound selectively targets cancer stem cells (CSCs) while showing reduced toxicity toward normal cells, making it particularly valuable for combination therapy approaches aimed at overcoming drug resistance [1] [2].
The compound induces apoptosis through both intrinsic and extrinsic pathways, characterized by mitochondrial membrane permeabilization, caspase activation, and regulation of Bcl-2 family proteins. Additionally, this compound has been shown to sensitize cancer cells to conventional therapies including radiotherapy, chemotherapy, and biological agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), potentially allowing for dose reduction of more toxic agents while maintaining therapeutic efficacy [3] [4]. These multifaceted mechanisms position this compound as a valuable tool for investigating apoptosis pathways and developing novel combination strategies for treatment-resistant cancers.
Table 1: this compound-Induced Apoptosis Across Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration | Exposure Time | Apoptosis Rate | Key Apoptotic Markers | Citation |
|---|---|---|---|---|---|---|
| Esophageal Squamous Cell Carcinoma | ECA-109 | 15 μM | 24h | Significant increase | Cleaved caspase-3/9 ↑, Bax/Bak ↑, Bcl-2/Bcl-xl ↓ | [3] |
| Renal Carcinoma | Caki | 20 μM | 24h | Marked enhancement with TRAIL | PARP cleavage ↑, Caspase-3 activation ↑ | [4] |
| Acute Lymphoblastic Leukemia | Jurkat | 10 μM | 24h | Significant induction | Caspase-8/3 activation ↑, NOXA/MCL-1 ratio ↑ | [5] |
| Breast Cancer | 4T1 | 20 μM | 24h | Dose-dependent increase | Annexin V+ cells ↑, PARP cleavage ↑ | [2] |
| Cervical Cancer | HeLa | 15 μM | 24h | Substantial apoptosis | Cyclin D1/CDK4 ↓, p21/p27 ↑, Caspase-3 activation ↑ | [6] |
| Epithelial Ovarian Cancer | SKOV3 | 15 μM | 24h | ~25% apoptosis | Alternative pyroptosis pathway activation | [7] |
Table 2: Combination Therapy Efficacy with this compound
| Combination Partner | Cancer Model | Enhanced Efficacy Metrics | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Radiotherapy (4 Gy) | Esophageal SCC (ECA-109) | Significant reduction in cell viability vs. monotherapy | PI3K/Akt/mTOR inhibition, p53 upregulation | [3] |
| TRAIL | Renal Carcinoma (Caki) | Dramatic increase in apoptosis in resistant cells | c-FLIP(L) and Mcl-1 downregulation | [4] |
| Oxaliplatin | Colorectal Cancer | Improved immunogenic cell death | eIF2α/ATF4/CHOP pathway activation | [8] |
| 5-Fluorouracil | Colorectal Cancer | Enhanced clonogenic inhibition | Autophagy induction | [8] |
The Annexin V/Propidium Iodide (PI) staining method is the gold standard for quantifying apoptosis and distinguishing between early apoptosis, late apoptosis, and necrosis. This protocol has been successfully implemented across multiple cancer models including leukemia, renal carcinoma, and breast cancer cells treated with this compound [5] [4] [2].
Western blotting provides essential information about the expression of apoptosis-related proteins and helps elucidate the mechanism of this compound-induced cell death. This method has been validated in studies investigating this compound's effects on multiple signaling pathways [3] [6] [4].
Caspase activation is a hallmark of apoptosis and can be quantitatively measured using fluorometric or colorimetric assays.
Cell viability assays provide complementary data to apoptosis assays, measuring overall metabolic activity and cytotoxicity.
The apoptotic response to this compound involves multiple interconnected signaling pathways that vary somewhat by cancer type but share common elements:
The flow diagram above illustrates the multifaceted mechanism of this compound-induced apoptosis. The compound primarily functions through dopamine receptor D2 (DRD2) antagonism, which has been particularly relevant in basal-like breast cancer models [1] [2]. Concurrently, this compound potently inhibits the PI3K/Akt/mTOR pathway, a crucial survival signaling cascade frequently hyperactivated in cancer [3] [6]. This inhibition leads to reduced phosphorylation of Akt and mTOR downstream targets, ultimately promoting apoptosis through multiple effectors.
Another significant mechanism involves the generation of reactive oxygen species (ROS), which contributes to mitochondrial dysfunction and the downregulation of anti-apoptotic proteins including Mcl-1 and c-FLIP(L) [4]. This compound also enhances proteasome activity, accelerating the degradation of key anti-apoptotic proteins and further promoting cell death. These interconnected pathways converge to activate both intrinsic and extrinsic apoptosis mechanisms, resulting in caspase activation and programmed cell death.
This compound exhibits strong synergistic effects when combined with various conventional cancer treatments. In esophageal squamous cell carcinoma, this compound acted as a radiosensitizer by enhancing radiation-induced G0/G1 phase cell cycle arrest through downregulation of CDK4 and cyclin D1, while simultaneously promoting apoptosis through modulation of Bcl-2 family proteins [3]. The combination resulted in significant tumor growth inhibition in xenograft models compared to either treatment alone.
Similarly, this compound effectively sensitized various cancer cells to TRAIL-induced apoptosis, particularly in renal carcinoma, breast carcinoma, and glioma models [4]. This sensitization occurred through this compound-mediated downregulation of c-FLIP(L) and Mcl-1 at the post-translational level via increased proteasome activity. The combination was notably selective for cancer cells, showing minimal toxicity toward normal kidney and mesangial cells. In colorectal cancer models, this compound induced immunogenic cell death (ICD) when combined with oxaliplatin, characterized by the release of damage-associated molecular patterns (DAMPs) including calreticulin exposure, ATP secretion, and HMGB1 release [8]. This combination approach enhanced antitumor immune responses, suggesting potential for improved clinical outcomes.
Researchers should be aware that apoptotic response to this compound varies significantly across different cancer types and even among cell lines of the same cancer subtype. Basal-like breast cancer cell lines demonstrate particular sensitivity to this compound, with low concentrations (1-2 μM) effectively inhibiting tumorsphere formation, a measure of cancer stem cell self-renewal capacity [1]. In contrast, claudin-low breast cancer cell lines require higher concentrations for similar effects. Similar heterogeneity has been observed in hematological malignancies, with acute lymphoblastic leukemia cells showing sensitivity at 10 μM concentrations [5].
These variations necessitate careful dose-response characterization for each new cell line examined. Preliminary range-finding experiments should test this compound concentrations from 1-30 μM, with exposure times from 24-72 hours. It's recommended to include normal cell controls where possible to assess therapeutic window, as normal cells typically exhibit higher resistance to this compound-induced apoptosis [4] [2].
A comprehensive assessment of this compound-induced apoptosis requires multiple complementary assays rather than reliance on a single method:
This multi-assay approach generates robust data that captures both the extent and mechanisms of this compound-induced cell death. Researchers should prioritize assay sequence based on their specific research questions, with flow cytometry and Western blotting being essential for definitive apoptosis confirmation.
Proper experimental design includes appropriate controls and normalization methods. All this compound treatments should be compared against vehicle controls (typically DMSO at the same concentration), and apoptosis induction should be calculated relative to baseline apoptosis in untreated cells. For combination studies, include single-agent controls to determine synergistic, additive, or antagonistic effects using established methods such as combination index (CI) analysis [3].
When interpreting results, consider that this compound may induce alternative cell death mechanisms alongside apoptosis, including autophagy [5] [8] and pyroptosis [7]. These parallel processes can be identified through specific markers—LC3-II accumulation and p62 degradation for autophagy, and NLRP3 activation with caspase-1 cleavage for pyroptosis. Understanding the predominant death mechanism in specific cellular contexts provides valuable insights for developing more effective therapeutic strategies.
This compound represents a promising repurposed anticancer agent with demonstrated efficacy across diverse cancer cell lines. The protocols outlined in these application notes provide researchers with robust methodologies for quantifying and characterizing this compound-induced apoptosis. The consistent findings across multiple studies that this compound sensitizes cancer cells to conventional therapies while potentially sparing normal cells highlight its potential as an adjuvant in combination treatment regimens. Further mechanistic studies and optimized dosing strategies will continue to enhance our understanding of this intriguing drug repurposing candidate and its potential clinical applications in oncology.
This compound, a phenothiazine-derived antipsychotic, has been identified as an inducer of apoptosis in cancer cells by targeting the PI3K/AKT/mTOR signaling axis, a pathway frequently altered in endometrial cancer (EC) [1] [2]. The table below summarizes the key experimental findings from a foundational study.
| Experimental Aspect | Findings in Cervical & Endometrial Cancer Cells |
|---|---|
| Apoptosis Induction | Significantly increased early and late-stage apoptotic cell fractions [1] [2]. |
| Cell Cycle Impact | Down-regulation of cyclin D1, cyclin A, and CDK4; induction of CDK inhibitors p21 and p27 [1]. |
| Key Pathway Inhibition | Inhibited phosphorylation of Akt, 4E-BP1, and p70S6K [1] [2]. |
| Comparative Effect | Showed similar apoptotic patterns to the chemotherapeutic agent cisplatin [1]. |
The following protocols are adapted from methods used to establish this compound's efficacy, providing a blueprint for researchers to validate and build upon these findings [1].
This protocol is used to determine the anti-proliferative effects of this compound.
This protocol quantifies the percentage of cells undergoing apoptosis.
This protocol analyzes changes in protein expression and phosphorylation following this compound treatment.
The diagram below illustrates the proposed molecular mechanism by which this compound inhibits the PI3K/AKT/mTOR pathway to induce apoptosis and cell cycle arrest in endometrial cancer cells.
The preclinical data positions this compound as a promising candidate for drug repurposing in endometrial cancer, particularly given the high frequency of PI3K/AKT/mTOR pathway alterations in this disease [3] [4]. However, several critical steps are required for clinical translation:
I hope this structured application note provides a solid foundation for your research. Should you require further elaboration on any of these protocols or wish to explore specific combination strategies, please feel free to ask.
Tuberculosis (TB) remains a devastating global health challenge, particularly with the emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and totally drug-resistant (TDR) strains that render conventional therapeutics ineffective. The repurposing of existing pharmacological agents represents a promising strategy to accelerate the development of effective treatments against resistant TB. Thioridazine (TZ), a phenothiazine-class antipsychotic drug used clinically for over 35 years, has demonstrated significant anti-mycobacterial activity against even the most resistant tuberculosis strains. Current research indicates that this compound likely exerts its anti-tubercular effects through multiple mechanisms rather than a single pathway, potentially explaining its efficacy against drug-resistant isolates [1] [2].
Molecular docking studies provide powerful computational approaches to investigate the binding interactions between small molecule ligands and biological macromolecules at an atomic level. These methods are particularly valuable for predicting potential enzyme targets and understanding the structural basis of drug action. Application of molecular docking techniques to study this compound's binding to key Mycobacterium tuberculosis enzymes offers insights into its mechanism of anti-tubercular activity and provides a rational basis for drug optimization. This protocol outlines comprehensive methodologies for molecular docking of this compound with specific emphasis on two crucial mycobacterial enzymes: CmaA2 and MmaA2, both involved in critical pathways of mycobacterial cell wall biosynthesis [1] [3].
CmaA2 (PDB ID: 1KPI) is a mycolic acid methyltransferase that plays an essential role in modifying the mycobacterial cell wall through the cyclopropanation of oxygenated mycolates. This enzyme catalyzes the transfer of methyl groups from S-adenosylmethionine to double bonds in the α-mycolic acid chains, creating cyclopropane rings that are critical for the structural integrity and functionality of the mycobacterial outer membrane. The cyclopropane rings contribute to the impermeability of the cell wall, which is a key factor in the intrinsic resistance of Mycobacterium tuberculosis to many antibiotics [1] [4]. Genetic studies have demonstrated that cyclopropanation is essential for bacterial viability, drug resistance, and maintenance of cell wall integrity in Mycobacterium tuberculosis [1].
MmaA2 (PDB ID: 1TPY) is another crucial mycolic acid methyltransferase responsible for the distal cyclopropanation of both α-mycolates and oxygenated mycolates. This enzyme exhibits functional redundancy with CmaA2 in the cis cyclopropanation of oxygenated mycolates, as demonstrated by studies showing that double knockout strains lacking both cmaA2 and mmaA2 genes cannot cis cyclopropanate methoxymycolates or ketomycolates – phenotypes not observed in single mutants [4]. MmaA2 plays a pivotal role in the biosynthesis of methoxy-mycolic acids, which are important components of the unique mycobacterial cell envelope that provides a protective barrier against host immune responses and antimicrobial agents [1].
Table 1: Key Mycobacterial Enzyme Targets for this compound Molecular Docking Studies
| Enzyme | PDB ID | Function | Role in Mycobacterial Survival | Docking G-Score with this compound |
|---|---|---|---|---|
| CmaA2 | 1KPI | Cyclopropane mycolic acid synthase | Catalyzes cyclopropanation of mycolic acids for cell wall integrity | -10.24 kcal/mol [1] |
| MmaA2 | 1TPY | Methoxy mycolic acid synthase | Involved in distal cyclopropanation of oxygenated mycolates | -9.86 kcal/mol [1] |
| InhA | 2NSD | Enoyl acyl carrier protein reductase | Essential for mycolic acid biosynthesis | -8.95 kcal/mol [1] |
| PknG | 2PZI | Serine/threonine protein kinase | Regulates metabolic processes and pathogen survival | -8.42 kcal/mol [1] |
The diagram below illustrates the functional relationships between the target enzymes and their roles in mycobacterial cell wall biosynthesis:
Step 1: Protein Structure Retrieval
Step 2: Structure Optimization
Step 3: Active Site Identification
Step 1: Ligand Structure Acquisition
Step 2: Ligand Optimization
Step 3: Conformational Sampling
Step 1: Grid Generation
Step 2: Docking Execution
Step 3: Pose Analysis and Selection
The experimental workflow for the entire molecular docking process is illustrated below:
Enzyme Inhibition Assays
Minimum Inhibitory Concentration (MIC) Determination
Time-Kill Kinetics Studies
Intracellular Killing Assays
Table 2: Molecular Docking Results of this compound with Key Mycobacterial Enzymes
| Enzyme Target | PDB ID | Glide G-Score (kcal/mol) | Binding Interactions | Biological Implications |
|---|---|---|---|---|
| CmaA2 | 1KPI | -10.24 | Hydrophobic interactions with substrate binding pocket, van der Waals contacts with aliphatic residues | Disruption of mycolic acid cyclopropanation, compromising cell wall integrity [1] |
| MmaA2 | 1TPY | -9.86 | π-π stacking with aromatic residues, hydrogen bonding with catalytic residues | Inhibition of methoxy mycolic acid synthesis, reducing bacterial virulence [1] [4] |
| InhA | 2NSD | -8.95 | Hydrogen bonding with Tyr158, hydrophobic interactions with substrate channel | Inhibition of mycolic acid elongation, bactericidal effect similar to isoniazid [1] |
| PknG | 2PZI | -8.42 | Electrostatic interactions with kinase domain, salt bridge formation | Interference with bacterial signal transduction and metabolic regulation [1] |
The molecular docking results indicate that This compound exhibits strong binding affinity for both CmaA2 and MmaA2 enzymes, with particularly favorable G-scores suggesting stable complex formation. Analysis of the binding mode of this compound with CmaA2 reveals extensive hydrophobic interactions with residues lining the substrate-binding pocket, which may prevent the binding of natural substrates and thus inhibit the cyclopropanation reaction essential for mycolic acid modification. The structural flexibility of this compound, with its tricyclic phenothiazine ring system and flexible side chain, appears to facilitate optimal contact with the binding sites of both enzymes [1] [3].
For MmaA2, the docking poses suggest that this compound may form specific hydrogen bonds with catalytic residues while also engaging in π-π stacking interactions with aromatic side chains in the active site. This multi-modal binding mechanism could explain the potent inhibition of mycolic acid modification observed in biochemical studies. The functional redundancy between CmaA2 and MmaA2 in the cis cyclopropanation of oxygenated mycolates suggests that simultaneous inhibition of both enzymes by this compound could have synergistic effects on disrupting mycobacterial cell wall integrity [4].
The molecular docking studies presented in this protocol provide compelling evidence that This compound exerts multi-target effects against Mycobacterium tuberculosis by binding to key enzymes involved in cell wall biosynthesis, particularly CmaA2 and MmaA2. The strong binding affinities observed in silico (G-scores of -10.24 and -9.86 kcal/mol, respectively) correlate well with experimental data demonstrating this compound's efficacy against drug-resistant TB strains. The complementary computational and experimental approaches outlined in this protocol offer a robust framework for investigating drug-enzyme interactions and validating potential anti-tubercular targets.
These findings have significant implications for TB drug development, particularly for addressing the growing challenge of drug-resistant tuberculosis. The multi-target mechanism of this compound may reduce the likelihood of resistance development compared to single-target agents. Furthermore, the structural insights gained from these docking studies can inform the rational design of this compound analogs with improved efficacy and reduced toxicity profiles. Future work should focus on optimizing this compound derivatives based on the binding modes identified through these molecular docking studies, with the goal of developing safer, more effective therapeutic options for drug-resistant tuberculosis.
Dopamine receptor D2 (DRD2), a Gαi/o-protein coupled receptor, has emerged as a significant regulatory node in cancer pathophysiology, particularly in stemness maintenance and tumor proliferation. Under normal physiological conditions, DRD2 activation inhibits adenylate cyclase, reducing intracellular cAMP levels and modulating PKA-mediated signaling cascades. However, in multiple cancer contexts, including triple-negative breast cancer (TNBC), acute myeloid leukemia (AML), and prostate cancer, DRD2 appears to adopt aberrant signaling properties that promote malignant phenotypes. The antipsychotic drug thioridazine has demonstrated unexpected anti-neoplastic activity through its action as a DRD2 antagonist, though its effects extend beyond simple receptor blockade to involve complex downstream pathway modulation [1] [2] [3].
The therapeutic targeting of DRD2 in oncology represents a promising drug repurposing strategy that may potentially overcome limitations of conventional therapies, particularly against cancer stem cells (CSCs) that drive tumor recurrence and metastasis. Research indicates that this compound exerts biphasic effects depending on concentration: at lower doses (1-2 μM), it preferentially targets CSCs and self-renewal pathways, while at higher concentrations (5-20 μM), it induces broad cytotoxicity through both DRD2-dependent and independent mechanisms [1] [2]. This application note comprehensively details the signaling mechanisms, experimental approaches, and technical protocols for investigating DRD2-targeted cancer therapy using this compound.
The anti-cancer mechanisms of this compound involve a complex interplay of multiple signaling pathways that vary across cancer types. The table below summarizes the key signaling components and their roles in mediating this compound's effects:
Table 1: Key Signaling Pathways in this compound Anti-Cancer Activity
| Signaling Pathway | Key Components | Biological Effect | Cancer Type |
|---|---|---|---|
| STAT3/IL-6 | DRD2 inhibition → STAT3 inactivation → Reduced self-renewal | Decreased tumorsphere formation, CSC depletion | Triple-negative breast cancer [1] |
| Integrated Stress Response | eIF2α phosphorylation → ATF4/CHOP activation → ER stress | Immunogenic cell death, CRT exposure, ATP release | Colorectal cancer [4] |
| AMPK/mTOR | AMPK inhibition → mTOR regulation → Reduced stemness | Impaired CSC maintenance, reduced tumorsphere formation | Prostate cancer [5] |
| PI3K/AKT/mTOR | PI3K/AKT inhibition → mTOR suppression → Apoptosis | Enhanced chemotherapy sensitivity, mitochondrial apoptosis | TNBC (combination therapy) [6] |
| Prolactin Signaling | DRD2 blockade → Increased prolactin secretion | Potential paradoxical effects on proliferation | Various cancers [7] |
The STAT3/IL-6 axis represents a particularly important mechanism in basal-like breast cancers, where DRD2 promotes self-renewal through STAT3 activation. This compound disrupts this feed-forward loop by blocking DRD2-mediated STAT3 phosphorylation, thereby preferentially targeting the CSC subpopulation without immediate effects on bulk tumor cell viability [1]. Interestingly, the sensitivity to this compound varies even among molecularly similar tumors, suggesting that additional regulatory mechanisms or tumor microenvironment factors influence treatment response.
Triple-Negative Breast Cancer (TNBC): this compound demonstrates selective efficacy against basal-like subtypes of TNBC, particularly targeting EpCAM+ epithelial subpopulations while showing reduced effects on EpCAM- mesenchymal subpopulations [2]. The drug inhibits tumorsphere formation at low concentrations (1-2 μM) through DRD2-dependent STAT3 inhibition, while higher concentrations (5-10 μM) induce G1 cell cycle arrest and reduce viability through DRD2-independent mechanisms [1]. This differential sensitivity provides a therapeutic window for targeting CSCs without immediate bulk tumor cytotoxicity, potentially reducing tumor recurrence.
Colorectal Cancer (CRC): In CRC models, this compound induces immunogenic cell death (ICD) through activation of the integrated stress response (eIF2α/ATF4/CHOP axis) and secretory autophagy pathways [4]. This results in the exposure of calreticulin on the cell surface, extracellular release of ATP, and secretion of HMGB1 - all damage-associated molecular patterns that stimulate dendritic cell maturation and antigen presentation. When combined with oxaliplatin, this compound significantly enhances anti-tumor immunity and prevents tumor progression in mouse models, suggesting potential for combination immunotherapy approaches.
Prostate Cancer: In PC-3-derived prostate CSCs, this compound treatment reduces tumorsphere formation and stemness marker expression (Oct4, Klf4, c-Myc) through DRD2-mediated AMPK inhibition [5]. Genetic knockdown of DRD2 using CRISPR/Cas9 technology recapitulates these effects, confirming specificity of DRD2 targeting. The AMPK/mTOR pathway appears to be a critical downstream effector in prostate CSCs, providing a potential biomarker for treatment response.
Acute Myeloid Leukemia (AML): In AML patient samples, this compound selectively targets neoplastic progenitors through abnormal DRD2 signaling that allows selective therapeutic targeting while sparing normal hematopoietic stem cells [3]. A phase I clinical trial demonstrated the feasibility of this approach, showing that this compound could reduce leukemic progenitors without excessive toxicity, representing a promising targeted therapy for this aggressive malignancy.
The combination of this compound with conventional chemotherapeutic agents demonstrates synergistic effects across multiple cancer types. In TNBC models, this compound combined with carboplatin results in enhanced suppression of tumor growth and lung metastasis through simultaneous inhibition of the PI3K/AKT/mTOR pathway and activation of estrogen receptor stress [6]. Similarly, in colorectal cancer, this compound potentiates oxaliplatin efficacy by inducing immunogenic cell death [4]. These combination approaches allow for targeting of both CSCs and bulk tumor populations, potentially addressing therapeutic resistance mechanisms.
Table 2: Combination Therapy Strategies with this compound
| Cancer Type | Combination Agent | Mechanism | Experimental Model | Key Findings |
|---|---|---|---|---|
| TNBC | Carboplatin | PI3K/AKT/mTOR inhibition + ER stress activation | 4T1 mouse model | Reduced tumor growth and lung metastasis; targeting of CSCs [6] |
| Colorectal Cancer | Oxaliplatin | Enhanced ICD via eIF2α/ATF4/CHOP and autophagy | Patient-derived xenografts | Increased DAMPs release; T-cell mediated immunity [4] |
| SCLC | Cisplatin/Etoposide | D2R agonist + conventional chemotherapy | PDX models of chemoresistance | Restoration of chemosensitivity; reduced angiogenesis [8] |
| Various Cancers | Multiple chemotherapeutics | DRD2 antagonism + cytotoxic stress | In vitro models | Sensitization of resistant cancer stem cell populations [7] |
The tumorsphere formation assay is a fundamental method for evaluating cancer stem cell self-renewal capacity and assessing response to this compound treatment.
Cell Preparation: Utilize low-attachment surface plates to prevent cell adhesion. For breast cancer cell lines (SUM149, SUM159, HCC1143, etc.), seed at density of 1,000-10,000 cells/mL in serum-free DMEM/F12 medium supplemented with B27 (2%), human recombinant EGF (10-20 ng/mL), human recombinant bFGF (10-20 ng/mL), penicillin (100 IU/mL), and streptomycin (100 μg/mL) [1] [2].
This compound Treatment: Prepare fresh this compound stock solution in DMSO and add to culture medium immediately after plating to achieve final concentrations ranging from 1-5 μM. Include vehicle control (DMSO at equivalent concentration). For secondary tumorsphere assessment, collect primary spheres after 7 days, dissociate to single cells, and replate in drug-free medium to assess self-renewal capacity without continuous drug exposure [2].
Quantification and Analysis: After 7-10 days of culture, count tumorspheres larger than 50 μm in diameter using inverted microscopy. Express results as percentage of tumorsphere formation relative to vehicle control. For statistical analysis, perform at least three independent experiments with triplicate technical replicates [1] [2].
ATP-Based Viability Assay: Seed cells in 96-well plates at density of 2,000-5,000 cells/well. After 24 hours, treat with this compound (0.1-20 μM) for 72 hours. Measure ATP content using commercially available luminescence kits according to manufacturer protocols. Normalize values to vehicle-treated controls and calculate IC50 values using non-linear regression analysis [1].
Direct Cell Counting: Seed cells in 6-well or 12-well plates and treat with this compound for 24-96 hours. Harvest cells by trypsinization and count using automated cell counter or hemocytometer. Calculate doubling time and growth inhibition percentage relative to control [1].
Clonogenic Assay: Seed cells at low density (400-1,000 cells/well in 6-well plates) and treat with this compound for 10-14 days, replacing drug-containing medium every 3-4 days. Fix colonies with methanol, stain with 0.5% crystal violet, and count colonies containing >50 cells [4].
Western Blotting: Lyse cells after this compound treatment (typically 6-48 hours) in RIPA buffer. Resolve 20-40 μg protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against DRD2, p-STAT3 (Tyr705), total STAT3, p-AMPK, total AMPK, p-eIF2α, ATF4, CHOP, PARP, and β-actin as loading control [1] [4] [5].
cAMP Measurement: Use commercial cAMP ELISA kits to quantify intracellular cAMP levels. Pre-treat cells with this compound (1-5 μM) for 1 hour before stimulation with DRD2 agonists (e.g., quinpirole) for 15-30 minutes. Express results as percentage of cAMP accumulation relative to forskolin-stimulated controls [7].
Immunogenic Cell Death Markers: For surface calreticulin detection, analyze by flow cytometry after 24-hour this compound treatment using anti-calreticulin antibodies. For extracellular ATP measurement, collect conditioned medium and use commercial bioluminescence ATP assay kits. For HMGB1 release, analyze conditioned medium by Western blotting or ELISA [4].
Drug Solubility and Stability: this compound should be dissolved in DMSO at stock concentrations of 10-100 mM and stored at -20°C protected from light. Avoid repeated freeze-thaw cycles. For working concentrations, ensure DMSO concentration does not exceed 0.1% in cell culture media to maintain vehicle control viability [1] [6].
Cell Line Variability: Response to this compound varies significantly among cell lines, even within the same cancer type. Basal-like breast cancer lines (HCC1143, SUM149, SUM229) show greater sensitivity to self-renewal inhibition at low concentrations (1-2 μM) compared to claudin-low lines (SUM159, MDA-MB-231) [2]. Pre-screening of DRD2 expression and functional response is recommended.
Temporal Considerations: The effects of this compound on self-renewal versus bulk cytotoxicity are concentration and time-dependent. Lower concentrations (1-2 μM) typically require longer exposure (5-7 days) to observe significant effects on tumorsphere formation, while higher concentrations (5-20 μM) induce rapid cytotoxicity within 24-72 hours [1].
DRD2 Specificity Controls: Include DRD2-specific agonists (quinpirole) to assess competitive reversal of this compound effects. Employ genetic approaches (siRNA, CRISPR/Cas9) to validate DRD2-dependent mechanisms versus off-target effects [2] [5].
Cancer Stem Cell Markers: For tumorsphere assays, confirm stemness properties through analysis of established CSC markers (Oct4, Nanog, Sox2, CD44+/CD24- phenotype) before and after this compound treatment [5].
In Vivo Translation: For animal studies, utilize patient-derived xenograft (PDX) models that maintain tumor heterogeneity and stem cell populations. This compound dosing in mice typically ranges from 5-25 mg/kg administered intraperitoneally, with careful monitoring of potential neurological side effects [4] [8] [3].
This compound represents a promising repurposed therapeutic agent that targets DRD2 signaling to disrupt cancer stem cell self-renewal and sensitize tumors to conventional therapies. The compound's efficacy varies by cancer type and molecular subtype, with particular promise in basal-like TNBC, colorectal cancer, and AML. Researchers should carefully consider concentration-dependent effects, with lower concentrations (1-2 μM) preferentially targeting self-renewal pathways and higher concentrations (5-20 μM) inducing broad cytotoxicity. The experimental protocols outlined herein provide comprehensive guidance for investigating this compound's anti-cancer mechanisms, with particular emphasis on tumorsphere assays, signaling analysis, and validation of DRD2-specific effects. As combination therapy strategies continue to evolve, this compound offers a potentially valuable approach for addressing therapeutic resistance mediated by cancer stem cells.
Thioridazine is a piperidine phenothiazine antipsychotic. Its use is strictly reserved for patients with treatment-resistant schizophrenia who have failed at least two adequate trials of other antipsychotic drugs due to either insufficient effectiveness or intolerable adverse effects [1] [2] [3]. This positioning is due to its potential for life-threatening proarrhythmic effects, which necessitates a rigorous risk-benefit assessment [4].
Its mechanism of action involves antagonism of postsynaptic dopaminergic D2 receptors in the mesolimbic pathway, which ameliorates positive symptoms of schizophrenia [4]. This compound is classified as a low-potency typical antipsychotic and also exhibits antagonistic activity at serotonin receptors, alpha-1A adrenergic receptors (linked to orthostatic hypotension), muscarinic M1 receptors (causing anticholinergic effects), and histamine H1 receptors (causing sedation) [4]. Importantly, it blocks the hERG potassium channel, which is responsible for its cardiotoxicity [4].
Initiate therapy at a low dose and titrate gradually based on clinical response and tolerability, with close monitoring for adverse effects, especially QTc interval changes. The following table summarizes the dosing schedule.
| Phase / Parameter | Adult Patients | Pediatric Patients (≥6 years) |
|---|---|---|
| Initial Dose | 50–100 mg, orally, three times daily [5] [2] [3] | 0.5 mg/kg/day, divided into 2–3 doses [5] [2] |
| Titration | Increase gradually. Dose adjustments should not be rushed [2]. | Increase gradually until therapeutic effects are observed [2]. |
| Usual Maintenance Dose | 200–800 mg per day, in 2–4 divided doses [5] [2] [3] | Up to 3 mg/kg/day, in divided doses [5] [2] |
| Maximum Recommended Dose | 800 mg per day [5] [2] | 3 mg/kg/day [5] [2] |
| Minimum Effective Dose | Once symptom control is achieved, gradually reduce to the lowest effective maintenance dose [2]. | Use the lowest effective dose and shortest effective duration; reassess periodically [1]. |
A comprehensive monitoring plan is mandatory prior to and during treatment with this compound due to its narrow therapeutic index [4].
Baseline Assessments (Prior to Initiation) [2] [3]:
Ongoing and Periodic Monitoring [2] [3]:
For researchers studying this compound in clinical trials, the following protocol outlines key methodological considerations.
1. Patient Population and Inclusion/Exclusion Criteria
2. Study Design
3. Efficacy and Safety Endpoints
4. Pharmacokinetic (PK) Assessments
The following diagram illustrates the logical workflow for patient management and dose titration, integrating efficacy and safety decision points.
This compound remains a viable, though last-resort, option for managing treatment-resistant schizophrenia. Its clinical application demands strict adherence to a structured dosing and safety monitoring protocol to mitigate serious cardiac and other adverse risks. Future research should focus on identifying genetic biomarkers (e.g., CYP2D6 phenotyping) to better personalize therapy and improve its risk-benefit profile.
This compound, a phenothiazine antipsychotic, is known to cause severe, dose-dependent pigmentary retinopathy, characterized by blurred vision, impaired night vision (nyctalopia), and reddish or brownish discoloration of vision (dyschromatopsia) [1]. The pathogenesis is strongly associated with its high and persistent accumulation in the Retinal Pigment Epithelium (RPE), a melanin-rich tissue [1] [2].
The binding of drugs like this compound to melanin can create a long-term reservoir in pigmented ocular tissues, leading to prolonged local exposure and an increased risk of retinal toxicity [3] [4]. Therefore, robust in vitro binding assays are essential in drug development to predict and mitigate such adverse effects.
The diagram below illustrates the current understanding of how this compound induces retinal toxicity, involving both melanin binding and cellular mechanisms.
Diagram Title: Proposed Mechanism of this compound-Induced Retinal Toxicity
The pathway highlights key processes: systemic this compound reaches the eye and binds strongly to melanin in the RPE [5]. The drug is sequestered inside melanosomes within the RPE cells [3]. This accumulation can lead to oxidative stress by disrupting the antioxidant defense system in melanocytes [6] and interfere with retinal dopamine and melatonin pathways [7]. The slow release of the drug from the melanin reservoir causes prolonged toxicity, damaging the RPE, photoreceptors, and choriocapillaris [1].
This method is recommended for determining the binding percentage of a compound to melanin.
This protocol evaluates drug distribution in a more complex, cellular context.
The table below summarizes key quantitative data from research on this compound-melanin interactions.
Table 1: Summary of this compound-Melanin Binding and Cellular Kinetics Data
| Parameter | Value / Finding | Experimental Context | Source |
|---|---|---|---|
| Binding Affinity (Kd) | ~ 2 x 10⁴ M⁻¹ (high-affinity site) | In vitro, porcine ocular melanin & synthetic DOPA-melanin | [5] |
| Time to Equilibrium | ~ 24 hours | In vitro binding assay | [5] |
| Cellular Release Half-life | Several days | Release from pigmented ARPE-19 cells in a dynamic flow system | [3] |
| Toxic Daily Dose | > 800 mg/day | Clinical observation of retinopathy in patients | [1] |
| Cytotoxicity (EC₅₀) | 2.24 μM | Loss of cell viability in normal human melanocytes (HEMn-DP) | [6] |
| Impact on Antioxidants | Altered SOD, CAT, GPx activities | Induction of oxidative stress in HEMn-DP melanocytes | [6] |
The experimental data confirms that this compound has a high affinity for ocular melanin, forming a stable complex [5]. The retention of the drug is drastically prolonged within intact pigmented cells compared to isolated melanin, underscoring the critical role of the melanosomal membrane in creating a long-term drug reservoir [3]. This prolonged retention is a key factor in the drug's toxicity mechanism, which may involve the induction of oxidative stress and disruption of retinal dopamine signaling [6] [7].
For researchers, these findings highlight the necessity of incorporating melanin binding assays early in the development of compounds targeting or passing through pigmented tissues. The ICHS10 Guidance recommends evaluating drug-melanin binding as part of the photosafety assessment [4]. Understanding these interactions aids in predicting ocular pharmacokinetics and designing new chemical entities with a reduced risk of retinopathy.
This compound is a phenothiazine-derived first-generation antipsychotic that has been used for decades in the management of schizophrenia and other psychotic disorders. Despite its therapeutic efficacy, This compound carries a significant risk of cardiotoxicity, primarily manifested as QT interval prolongation on the electrocardiogram (ECG), which can progress to torsades de pointes (TdP) and sudden cardiac death. This risk is so substantial that the brand-name formulation was withdrawn from many markets in 2005, though generic versions remain available. This compound is now primarily reserved for treatment-resistant schizophrenia cases where other antipsychotics have failed due to efficacy or tolerability issues.
The cardiotoxic profile of this compound has made it both a clinical concern and a valuable tool for understanding drug-induced arrhythmogenesis. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recognizes the importance of evaluating effects on multiple cardiac ion channels when assessing drug cardiosafety. This compound's electrophysiological effects provide a paradigm for understanding how pharmacological agents can disrupt the delicate balance of cardiac repolarization, making it an important compound for both clinical and preclinical investigation in cardiac safety pharmacology.
This compound induces QT prolongation through a dual mechanism involving both potassium channel suppression and calcium channel enhancement:
hERG Channel Inhibition: this compound chronically reduces the membrane expression of the human ether-à-go-go-related gene (hERG) potassium channel, which encodes the α-subunit of the rapid delayed rectifier potassium current (I(_Kr)) critical for phase 3 repolarization of the cardiac action potential. Unlike acute channel blockade, this compound induces hERG channel deficiency by disrupting channel trafficking from the endoplasmic reticulum to the cell membrane and promoting proteasomal degradation of mature channels after ubiquitin modification. This reduction in functional hERG channels decreases the outward repolarizing current, prolonging action potential duration [1].
L-type Calcium Channel Activation: Simultaneously, this compound increases L-type calcium current (I(_{Ca-L})) density and intracellular calcium levels in cardiomyocytes. This enhancement of inward calcium current during the plateau phase of the action potential further contributes to prolonged repolarization. The calcium/calmodulin-dependent protein kinase II (CaMKII) pathway appears to mediate this effect, as the specific CaMKII inhibitor KN-93 attenuates this compound-induced calcium overload [1].
The dual ion channel effects of this compound are primarily mediated through reactive oxygen species (ROS) production and subsequent cellular stress responses:
Table 1: Key Signaling Pathways in this compound Cardiotoxicity
| Pathway Component | Effect of this compound | Functional Consequence |
|---|---|---|
| ROS Production | Significantly increased | Oxidative stress and activation of stress pathways |
| ER Stress Markers | Upregulated | Disruption of protein folding and trafficking |
| hERG-Hsp70 Interaction | Disrupted | Impaired hERG channel maturation and trafficking |
| CaMKII Activation | Stimulated via ROS | Enhanced L-type calcium current |
| Ubiquitin-Proteasome System | Activated | Increased degradation of hERG channels |
This compound promotes ROS production, which stimulates endoplasmic reticulum (ER) stress and related protein responses. The ROS scavenger N-acetyl cysteine (NAC) significantly attenuates hERG reduction induced by this compound and abolishes the upregulation of ER stress marker proteins, confirming the central role of oxidative stress in the molecular pathology. The disrupted interaction between hERG channels and the chaperone protein Hsp70 further compromises channel stability, leading to increased polyubiquitination and proteasomal degradation of hERG proteins [1].
The following diagram illustrates the coordinated signaling pathways through which this compound disrupts cardiac electrophysiology:
Patch-clamp techniques provide the gold standard for assessing this compound's effects on cardiac ion channels:
hERG Current (I(_hERG)) Recording: For reliable measurement of hERG currents, hERG-HEK293 cells (stable overexpression system) should be used. After 24-hour incubation with this compound, cells are trypsinized, stored in Tyrode's solution at 4°C for 1 hour to stabilize, then seeded in recording chambers. The whole-cell patch clamp configuration should be established with pipette resistances of 2-4 MΩ. The extracellular solution should contain (in mM): 136 NaCl, 5.4 KCl, 5 HEPES, 1 MgCl(_2)·6H(_2)O, 1 CaCl(_2), and 10 glucose (pH 7.4 with NaOH). The pipette solution should contain: 130 KCl, 1 MgCl(_2)·6H(_2)O, 10 HEPES, 5 Mg-ATP, 5 EGTA, and 0.1 GTP (pH 7.3 with KOH). Steady-state inactivation should be measured using a protocol with a holding potential of +40 mV, with recovery from -120 to +20 mV in 10 mV increments [1].
L-type Calcium Current (I(_{Ca-L})) Recording: Neonatal rat ventricular myocytes (NRVMs) are preferred for these measurements due to their minimal hERG expression. The pipette solution should contain (in mM): 20 CsCl, 110 CsOH, 1 MgCl(2)·6H(_2)O, 10 HEPES, 5 Mg-ATP, 5 EGTA, and 110 aspartate (pH 7.3 with CsOH). The extracellular solution should contain: 136 Tris-Cl, 5.4 CsCl, 2 CaCl(_2), 1 MgCl(_2), 10 HEPES, and 5 glucose (pH 7.4 with Tris-OH). Current-voltage relationships should be determined through 400 ms voltage steps from -60 to +60 mV in 5 mV increments from a holding potential of -50 mV. Peak I({Ca-L}) values should be normalized to cell capacitance (pA/pF) [1].
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a more complete electrophysiological profile. Before electrophysiological analysis, hiPSC-CMs should be reseeded on Matrigel-coated glass coverslips. After cells resume beating, Cardiomyocyte Maintenance Medium should be refreshed every two days. Action potentials are recorded with a pipette solution containing (in mM): 120 KCl, 1 MgCl(_2)·6H(_2)O, 10 HEPES, 3 Mg-ATP, and 10 EGTA (pH 7.3 with KOH), with Ca(^{2+})-containing Tyrode's solution as the extracellular medium [1].
Optical Mapping in Mouse Hearts: For intact tissue measurements, Kunming male mice (25-35 g) are appropriate models. After administration of 25 mg/kg this compound or saline control, optical mapping should be performed to analyze cardiac repolarization parameters. This compound significantly prolongs APD({50}) and APD({90}) and increases the incidence of early afterdepolarizations (EADs) in this model [1].
Western Blot Analysis: For assessing hERG protein expression and ER stress markers, standard Western blot protocols should be employed with specific attention to both the immature (135 kDa) and mature (155 kDa) forms of the hERG channel protein.
Coimmunoprecipitation: To determine channel-chaperone interactions, particularly hERG-Hsp70 complexes, coimmunoprecipitation assays should be performed under conditions that preserve protein-protein interactions.
ROS Detection: Reactive oxygen species should be determined by flow cytometry and laser scanning confocal microscopy using specific fluorescent probes in cultured cardiomyocytes [1].
The risk of QT prolongation with this compound is well-established in clinical studies and overdose data:
Table 2: QT Prolongation Risk of Antipsychotics in Overdose
| Antipsychotic | Overdose Cases | Abnormal QT Intervals | Incidence Percentage | TdP Cases |
|---|---|---|---|---|
| This compound | 57 | 16 | 28% (95% CI 17-42%) | 1 reported |
| Amisulpride | 16 | 9 | 56% (95% CI 31-79%) | Not specified |
| Chlorpromazine | 29 | 5 | 17% (95% CI 7-36%) | None reported |
| Risperidone | 41 | 5 | 12% (95% CI 5-27%) | None reported |
| Quetiapine | 202 | 10 | 5% (95% CI 3-9%) | None reported |
| Olanzapine | 76 | 2 | 3% (95% CI 0.5-10%) | None reported |
| Haloperidol | 7 | 0 | 0% | None reported |
A comprehensive review of 2,356 antipsychotic overdoses identified 57 pure this compound overdoses, with 28% showing abnormal QT intervals based on the QT nomogram assessment method. Importantly, there was one confirmed case of torsades de pointes in the this compound overdose group, confirming its proarrhythmic potential. The study also demonstrated a significant dose-response relationship for this compound, with higher doses correlating with greater QTc prolongation [2] [3].
A prospective, open-label, randomized evaluation studied the effects of various antipsychotics on the QTc interval:
Table 3: QTc Prolongation with Antipsychotics at Therapeutic Doses
| Antipsychotic | Daily Dose | Mean QTc Change | Risk Category |
|---|---|---|---|
| This compound | 300 mg | 30.1 msec | Known Risk |
| Ziprasidone | 160 mg | 15.9 msec | Known Risk |
| Haloperidol | 15 mg | 7.1 msec | Possible Risk |
| Quetiapine | 750 mg | 5.7 msec | Possible Risk |
| Risperidone | 6-8 mg | 3.9-3.6 msec | Possible Risk |
| Olanzapine | 20 mg | 1.7 msec | Possible Risk |
This compound demonstrated the greatest mean increase in QTc interval (30.1 msec) among the antipsychotics studied, significantly higher than other agents. This effect was observed at steady-state concentrations achieved with 300 mg/day dosing. The presence of metabolic inhibition through CYP450 2D6 inhibitors did not significantly augment QTc prolongation associated with any agent, suggesting that the effect is primarily related to parent drug exposure rather than metabolite formation [4].
For drug development professionals evaluating compounds with potential QT liability, the following preclinical assessment protocol is recommended:
For researchers designing clinical trials with this compound or similar agents, the following monitoring protocol is essential:
The following algorithm is recommended for assessing patient-specific risk:
This compound represents a compelling case study in drug-induced QT prolongation, demonstrating multiple mechanisms including hERG channel trafficking disruption, L-type calcium channel enhancement, and ROS-mediated signaling pathways. Its significant proarrhythmic potential necessitates rigorous preclinical evaluation and careful clinical monitoring. Researchers should employ comprehensive in vitro screening approaches including patch-clamp electrophysiology, hiPSC-CM action potential assays, and molecular biology techniques to fully characterize cardiac safety profiles of new chemical entities.
The experimental protocols outlined herein provide a framework for systematic evaluation of drug-induced QT prolongation, while the clinical monitoring guidelines offer risk mitigation strategies for human studies. As drug development continues to evolve, understanding the multifaceted mechanisms of cardiotoxic agents like this compound will enhance our ability to design safer therapeutic agents while maintaining efficacy for treatment-resistant conditions.
This protocol details the methodology for assessing Thioridazine's efficacy in a mouse model of acute Salmonella infection [1].
This compound's antibacterial effect against Salmonella is hypothesized to be anti-virulence rather than directly bactericidal. The proposed mechanism involves the disruption of a critical outer membrane virulence protein [2] [1].
Diagram Title: Proposed Anti-Virulence Mechanism of this compound against Salmonella
This compound is an antipsychotic agent with a narrow therapeutic index and serious safety risks. Its use in research requires stringent safety measures and justification [3] [4].
| Aspect | Considerations for Research Use |
|---|---|
| Cardiotoxicity | Prolongs QTc interval; can cause fatal arrhythmias (e.g., Torsades de Pointes). Baseline and periodic ECG monitoring is essential. |
| Contraindications | Avoid with other QTc-prolonging drugs, CYP450 2D6 inhibitors (e.g., fluoxetine, paroxetine), and in individuals with known cardiac conditions. |
| Handling & Dosing | Precise in-vivo dosing is critical. The human antipsychotic dose can reach 800 mg/day; rodent doses are much lower (e.g., 5-10 mg/kg). |
| Regulatory Status | Brand name discontinued in 2005 due to safety concerns. Use is reserved for treatment-refractory schizophrenia. |
This compound's primary research application is as an efflux pump inhibitor and virulence-targeting agent to resensitize resistant bacteria. Its efficacy is often observed in combination with sub-MIC levels of standard antibiotics [5] [6]. The diagram below illustrates this potential in a Clostridioides difficile infection model, which shares a similar resistance mechanism.
Diagram Title: this compound as an ABC Transporter Inhibitor
Q1: What is the core cardiac safety concern with this compound in drug development? The primary concern is dose-dependent QTc interval prolongation on the electrocardiogram (ECG), which can predispose patients to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP) and sudden death [1] [2]. This compound blocks the delayed rectifier potassium current (IKr) in cardiac ventricular myocytes, which is a key mechanism in delaying ventricular repolarization and prolonging the QT interval [3].
Q2: What are the critical contraindications for this compound use? this compound is contraindicated in patients with [4] [2]:
Q3: What is the recommended safety monitoring protocol for this compound therapy? A comprehensive monitoring protocol is essential for risk mitigation [1] [4] [2].
| Monitoring Activity | Key Parameters & Frequency | Rationale & Action |
|---|---|---|
| Baseline Assessment | ECG, serum potassium, medication review [4] [2] | Identify contraindications. Do not initiate if QTc ≥ 450 ms or potassium is low [2]. |
| Dose Initiation & Titration | ECG 1-2 weeks after initiation and after each dose increase [5] [4] | This compound causes significant QTc increase; monitor for effect stabilization [5]. |
| Ongoing/Routine Monitoring | Periodic ECG and potassium monitoring [2] | Detect delayed changes. Discontinue if QTc ≥ 500 ms [2]. |
| Symptom-Driven Evaluation | Cardiac evaluation (e.g., Holter monitor) for dizziness, palpitations, syncope [2] | Investigate potential arrhythmic events [2]. |
Q4: What key factors influence this compound plasma concentrations and QT effects? Research shows that steady-state plasma concentrations of this compound are influenced by several factors, which can modulate its cardiac safety profile [6]:
It is worth noting that while CYP2D6 genotype affects drug concentration, one study found it did not directly correlate with the on-treatment QTc interval, suggesting the effect on the heart is complex and multifactorial [6].
Q5: How does this compound's cardiac risk compare to other antipsychotics like haloperidol? Evidence on comparative risk is nuanced and dose-dependent. An observational cohort study found that at low doses (median 31 mg/day this compound vs. 1.8 mg/day haloperidol), the rates of ventricular arrhythmia and sudden death were similar [7]. However, another study found that at a dose of 300 mg/day, this compound induced a significant increase in QTc, with 23% of subjects developing a QTc above 450 ms and 7% (2 subjects) requiring discontinuation due to a QTc ≥ 500 ms [5]. This supports the consensus that this compound carries a greater risk of QTc prolongation, especially at higher doses.
For researchers evaluating the QT-prolonging potential of new chemical entities or generic versions of this compound, the following core methodologies are recommended based on regulatory guidance and published literature [8].
Protocol 1: In Vitro hERG Channel Assay
Protocol 2: In Vivo ECG Assessment in Conscious Animals
The following diagram outlines the core workflow and key risk factors in the integrated risk assessment for drug-induced QT prolongation.
The information presented is synthesized from current regulatory labels and scientific literature. As research and clinical guidelines evolve, it is essential to consult the most recent versions of official prescribing information and relevant regulatory authority websites (like the FDA and Medsafe) before finalizing any research or clinical protocol.
The table below summarizes the relationship between CYP2D6 phenotype, genotype, and the official recommendations for this compound use.
| Predicted Phenotype | Activity Score | Genotype Examples | Dosing Recommendation & Contraindications |
|---|---|---|---|
| Ultrarapid Metabolizer (UM) | > 2.0 | (*1/*1)xN, (*1/*2)xN, (*2/*2)xN [1] |
Use is contraindicated. [1] |
| Normal Metabolizer (NM) | 1.0 – 2.0 | *1/*1, *1/*4, *41/*41 [1] |
Reserved for treatment-resistant schizophrenia. Use lowest effective dose with rigorous ECG monitoring. [1] [2] |
| Intermediate Metabolizer (IM) | 0.5 | *4/*41, *5/*9 [1] |
Use is contraindicated. [1] |
| Poor Metabolizer (PM) | 0 | *4/*4, *3/*4, *5/*5 [1] |
Use is contraindicated. [1] |
Key Contraindications: this compound is contraindicated in individuals known to have reduced CYP2D6 activity (PMs and IMs) and in those taking strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine). [1] [2] [3] This is due to the significantly increased risk of elevated drug levels and associated QTc interval prolongation.
The principal life-threatening risk associated with this compound is dose-related QTc interval prolongation, which can lead to the fatal ventricular arrhythmia torsades de pointes. [1] [2] [4] This risk is intrinsically linked to CYP2D6 metabolism.
For research purposes, several methodologies have been used to characterize the interaction between this compound and CYP2D6.
The following diagram outlines a key study design that demonstrated this compound's dose-dependent inhibition of CYP2D6.
Detailed Methodology:
wt/*4 genotype, who exhibited a PM phenotype at doses as low as 50 mg/day. [6]
This compound is classified as a low-potency, first-generation (typical) antipsychotic [1]. All typical antipsychotics carry a risk of EPS, but this compound produces significantly less extrapyramidal side effects than most [2]. This lower incidence is primarily attributed to its potent anticholinergic effect [2], which helps counterbalance the dopamine blockade in the nigrostriatal pathway.
The table below summarizes the key receptor interactions responsible for its effects and side effects [2] [1].
| Biologic Protein | Binding Affinity (Ki nM) | Pharmacological Implication |
|---|---|---|
| D2 Receptor | 0.4 | Primary therapeutic target for psychosis; high affinity correlates with EPS risk. |
| M1 Muscarinic Receptor | 12.8 | Potent anticholinergic action; reduces EPS liability but causes dry mouth, constipation, blurred vision. |
| H1 Histamine Receptor | 16.5 | Contributes to sedative effects. |
| α1A Adrenergic Receptor | 3.15 | Causes orthostatic hypotension. |
| 5-HT2A Serotonin Receptor | 27.67 | Contributes to its "atypical-like" profile with lower EPS. |
For your experimental designs, consider these evidence-based strategies to manage or study EPS in the context of this compound.
When conducting research involving this compound, rigorous monitoring for EPS and other adverse events is essential for accurate data collection and subject safety.
The following workflow outlines the key decision points for managing EPS in a research setting:
This compound is contraindicated in several scenarios critical for protocol design [1] [5] [7]:
This compound presents a compelling case for studying the balance between D2 blockade and anticholinergic activity in modulating EPS. Its use requires careful safety monitoring, particularly regarding cardiotoxicity.
Thioridazine exerts its anticholinergic effects primarily by blocking muscarinic acetylcholine receptors (M1), which is the likely source of dry mouth and constipation [1]. Its complex receptor binding profile also contributes to other side effects.
The diagram below illustrates the primary and secondary receptor interactions that lead to its side effect profile.
The side effect profile is directly influenced by this compound's affinity for various neuroreceptors. The following table summarizes key receptor binding affinities (Ki in nM); lower values indicate stronger binding [2].
| Biologic Protein | Binding Affinity (Ki nM) | Therapeutic / Side Effect Correlation |
|---|---|---|
| Muscarinic M1 | 12.8 | Primary source of anticholinergic effects: dry mouth, constipation, blurred vision [1]. |
| Dopamine D2 | 0.4 | Primary therapeutic target for antipsychotic effect [1]. |
| Histamine H1 | 16.5 | Sedation [1]. |
| Alpha-1A Adrenergic | 3.15 | Orthostatic hypotension [1]. |
| 5-HT2A Serotonin | 27.67 | Contributes to antipsychotic efficacy [2]. |
| hERG Channel | 191 | Cardiotoxicity (QTc prolongation) [1]. |
For research involving this compound, proactive monitoring and management of side effects are critical for experimental integrity and subject safety.
Baseline and Ongoing Monitoring Parameters Implementing a rigorous monitoring protocol is essential. Key parameters to track are listed in the table below [1].
| Parameter | Baseline | During Treatment | Rationale |
|---|---|---|---|
| ECG (QTc) | Mandatory | With dose changes and periodically [1]. | Monitor for life-threatening QTc prolongation [1]. |
| Anticholinergic Symptoms | Assess severity | Track regularly using a standardized scale [3]. | Quantify burden and guide management [3]. |
| Bowel Function | Document pattern | Weekly documentation of bowel movement frequency/character [4]. | Early detection of constipation to prevent severe complications [4]. |
| Oral Cavity Exam | Conduct | Periodic checks for salivary flow, mucosa health [5]. | Prevents cavities and oral infections from chronic dry mouth [5]. |
| Electrolytes | Measure | Re-check if arrhythmia risk is suspected [1]. | Hypokalemia can exacerbate QTc prolongation [1]. |
Managing Dry Mouth (Xerostomia)
Managing Constipation
Overall Anticholinergic Burden
| Strategy | Implementation & Rationale | Key Citations |
|---|---|---|
| Dose Timing & Splitting | Take larger/daily doses at bedtime. Split total daily dose into 2-4 divided doses to lower peak plasma levels and reduce sedation. [1] [2] | [1] [2] |
| Gradual Titration | Start at a low initial dose and increase slowly. This allows the body to develop tolerance to sedative effects over time. [1] [3] | [1] [3] |
| Food Coordination | Administer with food if nausea occurs; food may modestly slow absorption and mitigate peak concentration-related drowsiness. [4] | [4] |
| Activity Scheduling | Plan demanding tasks for hours after peak plasma concentration (1-4 hours post-dose) when sedation may lessen. Avoid safety-critical tasks like driving until individual response is known. [5] [6] | [5] [6] |
For researchers, understanding the underlying mechanisms is crucial for designing robust experiments. Thioridazine causes sedation primarily through potent antagonism of histamine H1 receptors and, to a lesser extent, adrenergic α1 receptors. [3] [6] This mechanism should be a key consideration in your experimental models.
The following diagram illustrates the neuropharmacological pathway of this compound-induced sedation and the corresponding mitigation strategies.
When designing studies to investigate sedation mitigation, consider this structured protocol:
This compound's sedative effects can be significantly managed through informed dosing strategies. For research into its antimicrobial or anticancer potentials, these protocols are essential for defining a therapeutic window where efficacy is maintained while minimizing sedative side effects that could confound experimental outcomes.
This method is designed for the direct separation and analysis of thioridazine enantiomers from commercial samples [1] [2].
The following table summarizes the optimized chromatographic conditions:
| Parameter | Specification |
|---|---|
| Column | β-Cyclodextrin-bonded phase (250 mm × 4.0 mm i.d., 5 μm) [1] |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v) [1] [2] |
| Flow Rate | 1.0 mL/min (Optimized condition) [1] |
| Detection | UV-Vis [1] |
| Detection Limit | 10 μg (5 μg of each enantiomer) [2] |
The diagram below outlines the key steps involved in preparing a sample from a pharmaceutical dosage form and separating its enantiomers.
Here are solutions to some common challenges you might encounter during the chiral separation of this compound.
Q1: How can I improve the resolution of the enantiomers? The resolution is highly sensitive to the mobile phase composition and pH. The method was optimized by systematically studying the effect of the organic modifier, buffer concentration, pH, and flow rate [1] [2]. For this specific method, ensure the pH of the phosphate buffer is precisely 6.5 [1] [2].
Q2: Can I use this method to isolate pure enantiomers for further testing? Yes. The chromatographic conditions described can be adapted for preparative purposes to obtain pure this compound enantiomers in quantitative yield from a pharmaceutical dosage form [1].
Q3: How do I verify the identity and purity of the separated enantiomers? The enantiomeric purity of each resolved isomer can be verified by measuring its optical rotation [2]. Furthermore, the identity of this compound can be confirmed by RP-HPLC on a C18 column before chiral separation [1].
Here are answers to common technical questions about thioridazine cytotoxicity and macrophage assays:
Q1: What are the primary mechanisms by which this compound affects macrophage biology? this compound influences macrophages through multiple pathways. A key mechanism identified via computational docking and experimental validation is the inhibition of IκB kinase beta (IKKβ). This inhibition prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit and subsequent pro-inflammatory gene expression [1]. Beyond this specific immunomodulatory effect, this compound has been documented to induce bioenergetic reprogramming, shifting macrophage metabolism from oxidative phosphorylation towards glycolysis. This shift can alter the intracellular environment for pathogens like Mycobacterium tuberculosis, affecting bacterial redox state and drug tolerance [2].
Q2: My positive control is not working in a standard viability assay. What could be wrong? A failed positive control often points to issues with assay conditions. First, verify the concentration and stability of your control agent. For instance, This compound is light-sensitive and can decompose if not protected from light during storage and handling [3]. Second, confirm that your macrophage cell model is appropriate. The response to this compound can vary significantly based on the macrophage type (e.g., primary Bone Marrow-Derived Macrophages vs. immortalized cell lines like RAW 264.7), their polarization state (M1 vs. M2), and their metabolic status [2] [4]. Using a well-characterized model and consistent culture conditions is critical.
Q3: I'm observing high variability in viability results between experiments. How can I improve consistency? High variability can stem from several sources. Ensure that your macrophage differentiation protocol is highly standardized, as even slight cues during differentiation can lead to macrophages with different functional capacities [4]. Furthermore, when treating macrophages with this compound, it is crucial to account for the diversity of macrophage phenotypes. The transcriptomes of macrophage subpopulations (e.g., those harboring reductive vs. oxidative intracellular environments) are distinctly different, which can lead to heterogeneous responses to the drug [2]. Increasing your sample size and using robust analytical methods like flow cytometry to characterize subpopulations can help manage this inherent variability.
Q4: Can I use the same this compound stock solution for cytotoxicity and immunogenic cell death (ICD) studies? While the same stock solution can be used, the experimental readouts and additional assays required will differ significantly. Cytotoxicity assays (like WST-1 or SRB) measure cell death or metabolic activity [5] [6]. In contrast, demonstrating ICD requires the measurement of specific Damage-Associated Molecular Patterns (DAMPs). Key markers include:
Here are detailed methodologies and quantitative data from key studies to guide your experimental design.
This protocol is adapted from a study on melanoma brain metastasis (MBM) cell lines, which included co-culture with normal human astrocytes (NHA) to demonstrate selective cytotoxicity [5].
This method details the detection of surface calreticulin, a key early ICD marker, as performed in colorectal cancer research [6].
The table below summarizes cytotoxicity data from various cell-based studies to inform your expected results and dosing strategies.
| Cell Type / Model | Assay Type | Key Finding (IC50 / Effect) | Experimental Context | Source |
|---|---|---|---|---|
| Melanoma Brain Metastasis (MBM) cell lines | WST-1 Viability | IC~50~: 9-12 µM | Dose-dependent inhibition of tumor cell viability; minimal effect on normal human astrocytes at these concentrations. | [5] |
| Macrophage-like RAW 264.7 cells | Immunoblotting / Functional | Effective dose: 10 µM | Successfully inhibited TNFα-induced NF-κB p65 nuclear translocation and inflammation in vitro. | [1] |
| Colorectal Cancer (CRC) cell lines | Sulforhodamine B (SRB) | IC~50~: ~10 µM (HCT116, 72h) | Induced ER stress and autophagy, leading to immunogenic cell death. | [6] |
| Glioblastoma (GBM) cell lines | Western Blot / Microwestern | Induces autophagy (LC3-II conversion) at 5-7.5 µM | Cytotoxic effect observed at 7.5 µM, with autophagy induction preceding apoptosis. | [7] |
Use this guide to diagnose and resolve specific experimental problems.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No cytotoxic effect observed | Concentration too low; inactive compound. | Perform a dose-response curve (1-50 µM). Protect this compound stock from light. Use a fresh batch. |
| High background in viability assay | Overly long incubation with reagent; cell debris. | Optimize incubation time with the assay reagent (e.g., WST-1). Include proper blank controls and wash steps if the protocol allows. |
| High variability in IC50 values | Inconsistent macrophage differentiation; heterogeneous cell populations. | Standardize macrophage differentiation protocol [4]. Use early-passage cells and characterize macrophage subpopulations via flow cytometry if needed [2]. |
| Inconsistent ICD marker results | Incorrect timing of measurement; inadequate antibody staining. | Calreticulin exposure is an early event—test different time points (e.g., 12, 24, 48h). Titrate antibodies and include isotype and unstained controls. |
The following diagrams illustrate the key molecular mechanisms and experimental workflows based on the search findings.
This diagram summarizes the two main mechanisms by which this compound affects macrophage biology, as identified in the search results [1] [2].
This workflow outlines a general experimental process for assessing this compound's effects on macrophages, highlighting key analysis points and their associated questions [5] [1] [6].
Here are answers to common challenges in TZ synergy research:
Q: My in vitro results show strong synergy, but this doesn't translate in my animal model. What could be wrong?
Q: Does thioridazine work against Gram-negative bacteria?
Q: I've heard TZ can be photo-degraded. How does this affect its antimicrobial properties?
Q: What is a major safety consideration when dosing TZ in animal studies?
Here are standardized methods for core experiments in TZ synergy research.
This is the standard method for initial synergy testing between TZ and an antibiotic [4] [5].
This fluorometry-based assay tests TZ's potential as an Efflux Pump Inhibitor (EPI) [5].
The tables below consolidate key quantitative findings from recent studies.
Table 1: this compound Activity Against Different Bacterial Pathogens
| Pathogen / Strain | Context / Condition | MIC Value | Key Finding | Source |
|---|---|---|---|---|
| S. aureus (Ciprofloxacin-resistant) | TZ irradiated for 120 min | 4 to 16-fold lower than unirradiated TZ | Photoproducts have enhanced activity. | [2] |
| M. tuberculosis (H37Rv reference strain) | Various culture systems (e.g., Broth microdilution, Bactec) | 8 - 15 µg/mL | Establishes baseline MIC for susceptible strain. | [3] |
| S. aureus (MSSA ATCC 25923) | Efflux pump inhibition assay | Used at half-MIC (16 µg/mL) | Validated as a positive control for EPI activity. | [5] |
Table 2: In Vivo vs. In Vitro Synergy Discrepancy
| Study Model | Antibiotic Combination | In Vitro Result | In Vivo Result | Implication for Research | | :--- | :--- | :--- | :--- | :--- | | Porcine aortic graft infection (MSSA) | TZ + Dicloxacillin (DCX) | Synergistic | No synergistic effect observed | Critical limitation: Systemic delivery may fail. | [1] |
Understanding TZ's mechanisms is key to troubleshooting. The diagrams below outline its primary actions and a general experimental workflow.
A critical consideration from recent research is the challenge of translating in vitro synergy to in vivo efficacy. Promising results in the lab must be followed by carefully designed animal studies that account for this compound's pharmacology and potential toxicity [1].
This compound (TDZ) is not a typical antibiotic but a "helper compound" that counteracts bacterial resistance through several key mechanisms:
Here are detailed methodologies for key experiments investigating this compound's anti-resistance properties.
This standard test determines if this compound acts synergistically with a conventional antibiotic [1].
The workflow for this assay is as follows:
To identify TDZ's mechanism of action, you can generate resistant bacterial strains [3].
cls) gene as found in MRSA) [3].The table below summarizes key findings from research on this compound's antibacterial potentiation effects.
| Bacterial Species | Antibiotic Potentiated | Key Experimental Finding | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Staphylococcus aureus (MRSA) | Dicloxacillin & other β-lactams | Reversal of methicillin resistance; potentiation demonstrated by reduced MIC. | Efflux pump inhibition; membrane depolarization. | [3] |
| Mycobacterium avium | Ethambutol | MIC of ethambutol reduced from 8 µg/mL to 2 µg/mL. | Efflux pump inhibition (synergy inferred). | [1] |
| Mycobacterium tuberculosis | Isoniazid, Rifampicin | Reversed resistance to first-line TB drugs. | Efflux pump inhibition. | [1] |
Problem: High Inoculum Effect in Checkerboard Assays
Problem: Inconsistent this compound Activity
Problem: No Mutants Obtained from Serial Passage
| Study Feature | Hennessy et al. (2004): Low-Dose Comparison [1] [2] | Hennessy et al. (2002): Cohort Study [3] | Garcia et al. (2025): Haloperidol Meta-Analysis [4] [5] |
|---|---|---|---|
| Study Design | Observational cohort study | Observational cohort study | Meta-analysis of RCTs |
| Data Source | UK General Practice Research Database | US Medicaid databases | 84 Randomized Controlled Trials (RCTs) |
| Primary Comparison | Thioridazine vs. Haloperidol | This compound vs. Haloperidol | Haloperidol vs. Placebo |
| Typical Doses | Median: 31 mg (this compound), 1.8 mg (Haloperidol) | Compared across various doses | Various doses, including IV |
| Key Finding on Arrhythmia/Sudden Death | No association with this compound (Adj. RR 0.9, 95% CI 0.7-1.1) | No overall increased risk with this compound (RR 0.9, 95% CI 0.7-1.2) | No increased risk of MACE* with haloperidol (RR 0.93, 95% CI 0.80-1.08) |
| Dose-Response Relationship | No increase over the low-dose range observed | Significant increase for this compound at doses ≥600 mg/day (RR 2.6, 95% CI 1.0-6.6) | Not a primary focus; risk was rare in short-term trials |
*MACE (Major Adverse Cardiac Events): A composite of death, non-fatal cardiac arrest, ventricular tachyarrhythmia, torsades de pointes, seizure, or syncope.
For researchers, the methodologies of the key studies are outlined below.
The comparative data primarily comes from large-scale observational cohort studies using administrative data [1] [2] [3].
This recent meta-analysis focused specifically on high-quality evidence from RCTs to assess haloperidol's risk [4] [5].
Both drugs, particularly this compound, are known to prolong the QT interval on an electrocardiogram, which is a biomarker for the risk of torsades de pointes (TdP), a specific and dangerous form of ventricular arrhythmia [2]. The following diagram illustrates the proposed cellular mechanism.
The primary mechanism involves the blockade of the HERG-encoded IKr potassium channel in cardiac myocytes. This compound has been shown to selectively block this channel, which delays ventricular repolarization, manifesting as QT prolongation on the ECG. This creates a substrate for early afterdepolarizations (EADs) that can initiate torsades de pointes (TdP), a life-threatening arrhythmia [6]. Haloperidol also carries a known risk for QT prolongation, though its link to clinical arrhythmia appears weaker in recent meta-analyses [4].
The table below summarizes the key differences in the ocular toxicity of thioridazine and chlorpromazine.
| Feature | This compound | Chlorpromazine |
|---|---|---|
| Primary Ocular Target | Retina & Retinal Pigment Epithelium (RPE) [1] [2] | Anterior Segment (Cornea, Lens) [3] [4] [2] |
| Risk Level for Retinopathy | High [5] [2] | Low (requires massive doses) [2] |
| Classic Fundus Findings | Early: granular RPE stippling [1] [2] Intermediate: nummular (coin-shaped) areas of RPE atrophy [1] [2] Late: widespread chorioretinal atrophy, pigment plaques [1] | "Star-shaped" opacities on anterior lens capsule; yellowish deposits on corneal endothelium [3] [4] | | Key Risk Factor | Daily dose >800 mg [1] [5] [2] | High daily dose (>2400 mg) and long-term use [2] | | Mechanism of Toxicity | Binds to melanin in RPE, disrupting enzyme kinetics and leading to photoreceptor, RPE, and choriocapillaris damage [1] | Drug deposition in ocular tissues; possible interaction with dopamine receptors in corneal cells [3] [4] | | Symptoms | Blurred vision, nyctalopia (night blindness), dyschromatopsia (impaired color vision), scotomas [1] [2] | Blurred vision, photophobia; corneal deposits can degrade vision [3] [4] | | Prognosis after Discontinuation | Structural damage progresses and is irreversible; functional decline may stabilize or improve initially [1] [6] | Anterior segment deposits are typically permanent but may not progress after dose reduction/cessation; visual acuity may improve [3] [4] |
Understanding the distinct toxic mechanisms is crucial for risk assessment and developing safer analogs.
The toxicity pathways for these two drugs differ significantly, as illustrated below.
Evidence for these toxicities is derived from clinical observations, imaging, and functional testing.
This compound: The risk is strongly linked to the maximum daily dose rather than the cumulative dose [1]. Case studies show that patients taking over 800 mg/day can develop symptoms within weeks to months [1]. Multimodal imaging is critical for diagnosis:
Chlorpromazine: Toxicity is dose-dependent, with corneal and conjunctival changes more likely at very high doses [3] [4]. In Vivo Confocal Microscopy (IVCM) is a powerful tool for detailed analysis:
| Comparison | Efficacy Findings | Key Safety Findings |
|---|---|---|
| vs. Placebo | More effective than placebo for global state improvement; NNT (Number Needed to Treat) = 2 for "no change or worse" at 6 months [1] [2]. | More sedating than placebo (NNH (Number Needed to Harm) = 4) [1] [2]. |
| vs. Other Typical Antipsychotics | No significant difference in global state outcomes or leaving studies early [1] [2]. | Lower incidence of extrapyramidal symptoms (EPS); lower use of antiparkinson drugs (RR 0.45, CI 0.4-0.6) [1] [2]. Higher incidence of cardiovascular adverse events and ECG changes (RR 3.17, CI 1.4-7.0) [1] [2]. | | vs. Atypical Antipsychotics | Limited data show no clear short-term differences in global state with drugs like remoxipride and sulpiride [1] [2]. | Limited data did not highlight clear differences in adverse event profiles in older studies [1] [2]. |
This compound's clinical profile is a direct result of its unique pharmacology.
This compound is a typical antipsychotic whose primary therapeutic effect comes from antagonism of dopamine D2 receptors in the brain's mesolimbic pathway [3]. However, its distinct efficacy and safety profile is largely due to its binding to other receptors:
The following diagram illustrates this compound's multi-receptor targeting and its downstream effects:
Diagram: this compound's multi-receptor profile drives its mixed efficacy and safety outcomes. D2 antagonism provides efficacy, while muscarinic blockade reduces EPS. Key risks arise from alpha-1 blockade (hypotension) and cardiac channel effects (arrhythmia).
The comparative data in the table above primarily comes from large-scale systematic reviews and meta-analyses of Randomized Controlled Trials (RCTs). The methodology for such reviews is rigorous:
The safety profile of this compound is the primary determinant of its current status.
Despite its decline in psychiatric use, research has explored repurposing this compound for other conditions. Notably, it has demonstrated:
This summary compiles Minimum Inhibitory Concentration (MIC) data from multiple studies.
| Bacterial Strain | Racemic Thioridazine MIC (µg/mL) | (–)-Thioridazine MIC (µg/mL) | (+)-Thioridazine MIC (µg/mL) | Source / Strain Example |
|---|---|---|---|---|
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus (MSSA) | 25 - 50 | 25 - 50 | 25 - 100 | NCTC 6571, ATCC 25923 [1] |
| Staphylococcus aureus (MRSA) | 200 | 100 | 200 | ML 266, ML 358 [1] |
| Listeria monocytogenes | 200 | 100 | 200 | NCTC 7973, NCTC 10351 [1] |
| Enterococcus faecium (VRE) | 2* | 2* | 2* | ATCC 700-221 (*Racemic JBC 1847) [2] |
| Gram-Negative Bacteria | ||||
| Salmonella spp. | 500 | 500 | 500 | S. enterica serovar Typhimurium [1] |
| Klebsiella pneumoniae | 2000 | 2000 | 2000 | ATCC 10031 [1] |
| Escherichia coli | 200 | 100 | 200 | K12, C600 [1] |
| Proteus vulgaris | >256* | >256* | >256* | (*Novel derivative T5) [3] [4] |
| Pseudomonas aeruginosa | >2000 | >2000 | >2000 | ATCC 27853 [1] |
The data in the table is supported by the following detailed experimental findings.
In Vitro Susceptibility Testing: The primary methodology for determining MIC values followed Clinical and Laboratory Standards Institute (CLSI) guidelines using broth microdilution or agar dilution methods [5] [1]. Bacteria were cultured to stationary phase, and turbidity was adjusted to a 0.5 McFarland standard before being applied to plates or broth containing serial dilutions of the drug [1].
Superior Activity of the (–)-Enantiomer: For certain strains of S. aureus and L. monocytogenes, the (–)-enantiomer demonstrated a 2 to 4-fold higher potency (lower MIC) than the racemic mixture or the (+)-enantiomer [1]. This suggests that the antibacterial activity resides more strongly in one chiral form.
Novel Derivatives to Overcome Toxicity: Research has focused on modifying this compound to reduce central nervous system toxicity. One novel derivative, T5, was designed for low blood-brain barrier permeability [3] [4]. It showed a 32-fold lower MIC (1 µg/mL) against some S. aureus strains compared to racemic this compound HCl (32 µg/mL) [3] [4]. However, its activity is still significantly reduced by serum binding [3] [4].
Activity Against Clostridioides difficile*: A 2025 study found that racemic this compound inhibits the *C. difficile ABC protein CD2068 and shows antimicrobial activity against multiple ribotypes with MICs of 64–128 µg/mL [5]. It exhibited rapid-killing effects and synergy with sub-MIC levels of standard antibiotics like vancomycin [5].
The antibacterial action of this compound involves multiple complex pathways as illustrated below.
The diagram above shows that this compound's mechanisms include:
For researchers and drug development professionals, the data indicates:
| Compound | IC₅₀ for Antagonizing Apomorphine (Striatal DA Release) [1] | Relative Potency (vs. This compound) [1] | D2 Receptor Binding Affinity (Ki in nM) [2] | Relative Affinity (vs. This compound) |
|---|---|---|---|---|
| This compound | 130 nM | 1x | 0.4 nM [2] | 1x |
| Mesoridazine | 14.4 nM | ~9x | 4.3 nM [2] | ~0.1x |
| Sulforidazine | 6.1 nM | ~21x | 0.25 nM [2] | ~1.6x |
As shown in the table, the functional potency in the striatum does not perfectly correlate with the raw D2 binding affinity. This suggests that other pharmacological properties contribute to their functional effects.
The foundational data comparing the functional potency of these compounds was obtained using a specific ex vivo electrophysiological and neurochemical technique. The following workflow outlines the core experimental methodology used in these studies [1] [3].
This protocol assesses the compound's activity at dopamine autoreceptors, which are key regulators of dopamine signaling. The lower IC₅₀ for mesoridazine and sulforidazine indicates they are more potent blockers of these receptors than the parent drug [1].
The therapeutic and side-effect profile of these compounds arises from their complex interactions with multiple receptor systems in the brain. The following diagram illustrates the key receptor interactions and the metabolic pathway that converts this compound into its more potent metabolites.
The complex receptor profile explains both the efficacy and the significant side effects (like sedation, dry mouth, and cardiac arrhythmias) associated with this compound therapy [4] [2] [5]. The high anticholinergic activity (M1) may contribute to its lower incidence of acute extrapyramidal side effects compared to other first-generation antipsychotics [2].
| Antipsychotic | Generation/Class | Relative EPS Risk | Key EPS Findings and Comparative Data |
|---|---|---|---|
| Thioridazine | First-Generation (Typical), Low Potency | Intermediate [1] | Lower EPS frequency than high-potency FGAs; risk of dystonia, parkinsonism, and tardive dyskinesia remains [1] [2]. |
| Haloperidol | First-Generation (Typical), High Potency | High [3] | Considered a high-risk agent; frequently used as a comparator in studies [4] [3]. |
| Clozapine | Second-Generation (Atypical) | Very Low [5] [6] | Prototype for "atypical" agents with minimal EPS; superior efficacy for treatment-resistant schizophrenia [7] [6]. |
| Olanzapine | Second-Generation (Atypical) | Low [6] | Fewer EPS than FGAs; carries high risk for metabolic side effects instead [7] [6]. |
| Risperidone | Second-Generation (Atypical) | Low to Medium (Dose-dependent) [5] | Lower EPS than FGAs, but highest EPS risk among SGAs, especially at higher doses [5]. |
The primary mechanism behind antipsychotic-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the basal ganglia. This disruption of dopaminergic neurotransmission leads to an imbalance with acetylcholine, causing various movement disorders [5].
As a first-generation antipsychotic, this compound acts as a dopamine D2 receptor antagonist [1]. Its classification as low-potency means it requires a higher dosage to achieve the same therapeutic effect but has a lower affinity for the D2 receptor compared to high-potency typical antipsychotics like haloperidol. This lower receptor affinity is the reason for its intermediate EPS risk [1].
The following diagram illustrates the mechanism of this compound in the brain and the resulting EPS.
Key supporting findings for this mechanism include a 2025 case-control study which confirmed that use of first-generation antipsychotics is a significant predictor of EPS [4]. This compound's lower potency and associated intermediate EPS risk reflect the dose-dependent nature of these side effects across all antipsychotics [5].
Clinical trials and observational studies use standardized rating scales to objectively quantify and monitor EPS. Key methodologies include:
These scales are administered at baseline before starting medication and at regular intervals during treatment to monitor for the emergence of side effects [5].
This compound's profile offers critical insights for drug development:
This compound occupies a specific niche in the antipsychotic landscape. Its intermediate EPS risk profile makes it a useful comparator in preclinical and clinical studies.
The table below compares the documented in vitro antibacterial activity of thioridazine with some conventional antibiotics.
| Bacterial Strain | This compound MIC | Conventional Antibiotic (MIC) | Key Findings |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 16 - 64 µg/mL [1] [2] [3] | Vancomycin (reference standard) | Activity independent of methicillin resistance [4] [5]. |
| Clostridioides difficile | 64 - 128 µg/mL [1] | Vancomycin, Metronidazole, Fidaxomicin | Shows rapid-killing effects; effective against multiple ribotypes [1]. |
| Mycobacterium tuberculosis | 6 - 32 µg/mL [2] | Isoniazid, Rifampicin | Active against multidrug-resistant (MDR) strains [2]. |
| Enterococcus spp. (VRE) | 16 - 32 µg/mL [2] | Ampicillin, Vancomycin | Active regardless of vancomycin susceptibility [2]. |
| Gram-negative Bacteria | >256 µg/mL [4] [3] | Variable | Generally inactive, though one study noted activity against P. aeruginosa and S. maltophilia [2]. |
This compound's antibacterial action is multifaceted, which may reduce the likelihood of resistance development compared to single-target antibiotics.
This compound can reverse specific resistance mechanisms and enhance the efficacy of conventional antibiotics, making it a compelling candidate for combination therapy.
| Combination Partner | Pathogen | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| β-lactams (e.g., dicloxacillin) | MRSA & MSSA [5] | Potentiated killing effect, independent of PBP2a [5]. | Synergy through enhanced cell wall targeting. |
| Ciprofloxacin | Ciprofloxacin-resistant S. aureus [3] | Reduced MIC of ciprofloxacin [3]. | Inhibition of NorA efflux pump. |
| First-line anti-TB drugs | M. tuberculosis [2] | Synergistic effect, allowing for reduced drug doses [2]. | Inhibition of efflux pumps and type II NADH dehydrogenase. |
| Vancomycin or Ampicillin | Vancomycin-Resistant Enterococcus (VRE) [2] | Synergistic effect [2]. | Inhibition of efflux pumps. |
For researchers looking to validate or explore these findings, here are summaries of key methodologies used in the cited literature.
The evidence suggests that this compound's primary value lies in combination therapy to combat multidrug-resistant Gram-positive infections. Its ability to potentiate conventional antibiotics and its multi-target mechanism are significant advantages.
However, its progression as an antimicrobial is hindered by systemic side effects, notably cardiac toxicity such as QTc prolongation [2]. Current research explores strategies to circumvent this, including:
The table below compares the primary anticancer mechanisms of thioridazine with those of traditional chemotherapeutic agents.
| Feature | This compound (Repurposed Antipsychotic) | Traditional Chemotherapeutic Agents (e.g., Oxaliplatin, 5-FU, Doxorubicin) |
|---|---|---|
| Primary Mechanism | Induces immunogenic cell death (ICD), autophagy, ER stress, dopamine receptor (DRD2) antagonism, and inhibits PI3K/Akt/mTOR pathway [1] [2] [3]. | Directly damages DNA or disrupts DNA/RNA synthesis (e.g., Oxaliplatin causes DNA cross-links; 5-FU is an antimetabolite) [1]. |
| Cancer Stem Cell (CSC) Targeting | Effectively targets and eliminates cancer stem cells in various cancers, including lung, glioblastoma, and basal-like breast cancer [4] [5] [6]. | Generally not effective against the CSC population, which can lead to relapse and drug resistance. |
| Efflux Pump Inhibition | Reverses multidrug resistance (MDR) by inhibiting P-glycoprotein (ABCB1), increasing intracellular concentration of co-administered chemotherapeutics [3] [7]. | Often substrates of efflux pumps like P-gp, leading to pumped-out of cells and acquired resistance. |
| Immunogenic Cell Death | Potent inducer; triggers ER stress and DAMPs release (e.g., CRT, ATP, HMGB1), acting like an "in situ cancer vaccine" [1]. | Only a few agents (e.g., oxaliplatin, anthracyclines) are known inducers of ICD [1]. |
| Key Signaling Pathways | Inhibits PI3K/Akt/mTOR/p70S6K; activates eIF2α/ATF4/CHOP/AMPK axis and autophagy [1] [2] [6]. | Varies by agent; typically not involving these specific pathways. |
The following table summarizes experimental data on this compound's efficacy against various cancer types from recent research.
| Cancer Type | Experimental Model | This compound Dose / IC₅₀ | Key Outcomes & Comparison |
|---|---|---|---|
| Colorectal Cancer (CRC) | In vitro (HT29, HCT116 cells); In vivo (mouse model) | 1-20 µM [1] | Induced ICD and autophagy; combined with oxaliplatin, showed remarkable ICD-activating effect and prevented tumor progression [1]. |
| Glioblastoma (GBM) | In vitro (GBM8401, U87MG cells); In vivo (mouse model) | IC₅₀ < 10 µM [6] | Reduced cell viability, induced autophagy, and suppressed tumorigenesis; effective against glioblastoma stem cells (GSCs) [6]. |
| Lung Cancer (NSCLC) | In vitro (A549 sphere cells - CSCs); In vivo (mouse xenograft) | 1-15 µM [4] | Induced caspase-dependent apoptosis and G0/G1 cell cycle arrest; inhibited tumor initiation and growth of lung CSCs [4]. |
| Cervical & Endometrial Cancer | In vitro (HeLa, C33A, Caski, HEC-1-A, KLE cells) | ~15 µM [2] | Induced apoptosis and cell cycle arrest (down-regulation of cyclin D1, CDK4; induction of p21/p27); inhibited PI3K/Akt/mTOR pathway [2]. |
| Basal-like Breast Cancer | In vitro (HCC1143, SUM149, SUM229 tumorspheres) | 1-2 µM [5] | Selectively inhibited self-renewal of basal-like breast cancer cells at low doses, an effect not seen in other subtypes [5]. |
| Multidrug-Resistant (MDR) Cancer | In vitro (MDR mouse T-lymphoma cells) | 5-10 µg/ml (~12-25 µM) [3] | Induced apoptosis and inhibited the ABCB1 (P-glycoprotein) efflux pump, reversing resistance to other cytotoxic drugs [3] [7]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Cell Viability Assays (MTT/SRB):
Clonogenic Assay:
Analysis of Apoptosis and Cell Cycle:
Western Blotting:
The anticancer effects of this compound are multi-faceted. The diagram below illustrates its key mechanisms and a generalized experimental workflow for validation.
A particularly promising application of this compound is in combination therapy.
The following tables summarize experimental data on thioridazine's potency compared to other inhibitors in bacterial and cancer models.
Table 1: Efflux Pump Inhibition in Bacteria and Mycobacteria
| Organism / System | Inhibitor | Key Experimental Findings (MIC, FIC, or Effect) | Citation |
|---|---|---|---|
| Acinetobacter baumannii (AdeABC pump) | This compound | Significantly decreased expression of the adeB efflux pump gene (p<0.05). | [1] |
| Berberine | Studied but no significant efflux pump gene inhibition reported. | [1] | |
| Mycobacterium tuberculosis | This compound | Reversed macrophage-induced tolerance to isoniazid and rifampicin. | [2] |
| Verapamil | Reversed macrophage-induced tolerance to rifampicin and bedaquiline. | [2] | |
| Piperine | Inhibited rifampicin tolerance only; no effect on isoniazid tolerance. | [2] | |
| Clostridioides difficile (CD2068 pump) | This compound | Inhibited ATPase activity of the CD2068 pump; showed rapid killing and synergy with standard antibiotics. | [3] |
| Staphylococcus aureus (NorA pump) | Verapamil | Enhanced activity of ciprofloxacin. | [4] |
| Paroxetine | Demonstrated efflux pump inhibition (EPI) activity against NorA. | [5] |
Table 2: Efflux Pump Inhibition and Cytotoxic Effects in Cancer Models
| Cell Line / Transporter | Inhibitor | Key Experimental Findings | Citation |
|---|---|---|---|
| Mouse T-Lymphoma (ABCB1/P-gp) | This compound | Induced apoptosis in MDR cells; inhibited P-gp activity in ethidium bromide accumulation assays. | [6] |
| Verapamil | Used as a positive control for P-gp inhibition. | [6] | |
| L5178 MDR Lymphoma (P-gp) | This compound & other Phenothiazines | Inhibited P-gp and increased Rhodamine 123 accumulation. | [7] |
| Human Erythrocytes (MRP1) | This compound & other Phenothiazines | Stimulated MRP1-mediated efflux (atypical modulator effect). | [7] |
For the key studies cited, the core methodologies are summarized below.
1. Protocol: Real-Time PCR for adeB Gene Expression in *A. baumannii* [1] This protocol assessed how this compound affects efflux pump gene expression.
2. Protocol: Ethidium Bromide Accumulation Assay in Lymphoma Cells [6] This protocol measured a compound's ability to inhibit the P-gp efflux pump in cancer cells.
The diagram below illustrates this compound's multimodal mechanisms and a common experimental workflow for evaluating efflux pump inhibition.
Extensive SAR studies have led to the development of numerous thioridazine derivatives. The bioactivity of these compounds is highly dependent on modifications to three key regions of the phenothiazine core, as summarized in the table below.
Table 1: Key Structural Modifications and Their Effects on Bioactivity
| Molecular Region | Specific Modification | Effect on Bioactivity | Primary Experimental Evidence |
|---|---|---|---|
| Side Chain Amino Group | N-demethylation; replacement with different alkyl groups [1] | Crucial for anti-tubercular activity; affects potency [1]. | Synthesis of N-alkyl derivatives (4a-c); evaluation against non-pathogenic, pathogenic, and multi-drug resistant (MDR) mycobacterial strains [1]. |
| Piperidine Ring | Replacement with piperazine or thiomorpholine groups [1] | Required for inhibiting pathogenic and MDR mycobacterial strains [1]. | Synthesis of a second series of derivatives; evaluation of minimum inhibitory concentration (MIC) against various mycobacterial strains [1]. |
| Phenothiazine Core & SMe Group | Replacement of SMe with Cl; simplification to dichlorophenyl or benzimidazole systems [1] | Retains or enhances anti-tubercular activity; may reduce general toxicity [1]. | Synthesis of a third series of derivatives; anti-mycobacterial screening and cytotoxicity assays [1]. |
| Stereochemistry | Use of purified (S)-enantiomer [2] | Maintains or improves antimicrobial efficacy with significantly reduced toxicity in vivo [2]. | In vitro MIC determination against S. aureus; in vivo tolerance and efficacy studies in mouse models [2]. |
The following table outlines the core methodologies used to generate the SAR data, providing a reproducible framework for researchers.
Table 2: Summary of Key Experimental Protocols
| Protocol Aspect | Standardized Methodologies |
|---|
| Chemical Synthesis | • Intermediate synthesis: Reaction of acyl chlorides with tetrahydrofuran (THF) and alkylamines [3]. • Demethylation: Treatment of this compound with 1-chloro-ethyl-chloroformate [1]. • Reductive amination: Using different aldehydes/ketones to create N-alkyl derivatives [1]. | | In Vitro Cytotoxicity & Anti-Proliferation | • Cell Lines: Use of specific cancer cell lines (e.g., Hep3B and SkHep1 liver cancer, glioblastoma U87MG/GBM8401) [4] [3]. • Assays: Sulforhodamine B (SRB) assay, clonogenic assay [4]. • Data Analysis: Determination of half-maximal inhibitory concentration (IC₅₀) values [4]. | | In Vitro Antimicrobial Activity | • Strains: Use of standard reference and clinical isolate strains (e.g., S. aureus USA300, MRSA CC398, M. tuberculosis H37Rv) [1] [2]. • Assays: Broth microdilution following CLSI guidelines [2]. • Data Analysis: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [2]. | | Mechanism of Action Studies | • Western Blotting: Analysis of protein levels (e.g., LC3-II, p-AMPK, β-catenin) to track signaling pathways [4]. • Gene Expression Analysis: Whole gene expression screening (e.g., Micro-Western array) to identify affected pathways [4]. • Flow Cytometry: For cell cycle analysis (DNA content) and apoptosis detection (Annexin V/PI staining) [5]. |
The anticancer effect of this compound, particularly against glioblastoma, involves inducing autophagy and apoptosis through a specific signaling pathway. The diagram below illustrates this mechanism.
Figure 1: this compound induces glioma cell death through the Wnt/β-catenin pathway. This compound downregulates Frizzled-1, leading to reduced inactivation of GSK3β. This promotes the degradation of β-catenin, which subsequently releases the protein P62 from its inhibitory state. The freed P62 then simultaneously induces autophagy and triggers apoptosis [4]. This compound also activates AMPK, further promoting autophagy through a complementary pathway [4].
The findings from SAR studies are directly informing several modern drug development strategies:
The field has moved beyond the original neuroleptic application of phenothiazines. Future work will likely focus on creating hybrid molecules and leveraging advanced computational models to develop highly specific, non-toxic therapeutics for oncology and infectious diseases.
Irritant;Environmental Hazard